molecular formula C5H6N2O2 B13965173 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone

Cat. No.: B13965173
M. Wt: 126.11 g/mol
InChI Key: BTLSLNRVQLVJCD-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

4-acetyl-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C5H6N2O2/c1-3(8)4-2-6-5(9)7-4/h2H,1H3,(H2,6,7,9)

InChI Key

BTLSLNRVQLVJCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=O)N1

Origin of Product

United States

Foundational & Exploratory

1-(2-Hydroxy-1H-imidazol-5-YL)ethanone chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone

Disclaimer: The compound this compound is not extensively documented in publicly available scientific literature. This guide, therefore, leverages established principles of heterocyclic chemistry and data from structurally analogous compounds to provide a comprehensive theoretical and predictive overview. The methodologies and properties described herein are proposed to guide future research and should be validated experimentally.

Introduction and Structural Analysis

This compound is a multifunctional heterocyclic compound. Its core is the imidazole ring, a five-membered diazole that is a ubiquitous scaffold in biologically active molecules.[1][2] The ring is substituted with a hydroxyl group at the C2 position and an acetyl (ethanone) group at the C5 position. This unique combination of functional groups suggests a complex chemical behavior, particularly with respect to tautomerism and reactivity, making it a molecule of significant interest for medicinal and synthetic chemists.

1.1. Chemical Identity

  • Systematic Name: this compound

  • Molecular Formula: C₅H₆N₂O₂

  • Molecular Weight: 126.11 g/mol

  • Canonical SMILES: CC(=O)C1=CNC(=O)N1

  • InChI: InChI=1S/C5H6N2O2/c1-3(8)5-2-6-4(9)7-5/h2H,1H3,(H2,6,7,9)

1.2. Tautomerism: A Critical Feature

A critical aspect of the chemistry of 2-hydroxyimidazoles is their existence in a tautomeric equilibrium with their keto form, 1,3-dihydro-2H-imidazol-2-one (an imidazolinone).[3] This equilibrium is fundamental to the molecule's structure, reactivity, and potential biological interactions. The presence of the C5-acetyl group, an electron-withdrawing substituent, can influence the position of this equilibrium.[4]

G hydroxy_form This compound (Hydroxy Tautomer) keto_form 5-Acetyl-1,3-dihydro-2H-imidazol-2-one (Keto Tautomer) hydroxy_form->keto_form Tautomerization

Caption: Prototropic tautomerism of the core ring structure.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the compound's structure and data from related molecules such as 2-hydroxyimidazole and 2-acetylimidazole.[3][5]

2.1. Predicted Physicochemical Properties

PropertyPredicted Value / ObservationRationale
pKa (Acidic) ~12-14The N-H proton is weakly acidic, similar to other imidazoles and amides.[6]
pKa (Basic) ~1-3The pyridine-like nitrogen (in the hydroxy tautomer) is the basic center. The C5-acetyl group is electron-withdrawing, reducing basicity compared to unsubstituted imidazole (pKa ~7).[6]
Solubility Moderately soluble in polar protic solvents (e.g., water, ethanol); soluble in polar aprotic solvents (e.g., DMSO, DMF).The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O, N) facilitates interaction with polar solvents.[7]
Hydrogen Bond Donors 2One N-H and one O-H group (in the hydroxy form) or two N-H groups (in the keto form).
Hydrogen Bond Acceptors 3Two carbonyl oxygens and one ring nitrogen.
Reactivity The C4 position is the most likely site for electrophilic attack. The N-H protons are susceptible to deprotonation by strong bases.The C5-acetyl group deactivates the ring towards electrophilic substitution, directing it to the C4 position.[2]

2.2. Predicted Spectroscopic Signatures

TechniquePredicted Key Features
¹H NMR ~7.0-7.5 ppm (singlet, 1H, imidazole C4-H); ~2.4-2.6 ppm (singlet, 3H, acetyl CH₃); Broad, exchangeable signals for N-H and O-H protons.
¹³C NMR ~190-195 ppm (acetyl C=O); ~155-165 ppm (imidazole C2-OH/C=O); ~120-140 ppm (imidazole C4 & C5); ~25-30 ppm (acetyl CH₃).
FT-IR ~3200-3400 cm⁻¹ (broad, N-H/O-H stretching); ~1700-1740 cm⁻¹ (sharp, C=O stretch of cyclic amide in keto tautomer); ~1660-1680 cm⁻¹ (sharp, C=O stretch of acetyl group). The presence of two C=O bands could indicate the keto tautomer's prevalence.[8]
Mass Spec Expected Molecular Ion (M⁺): m/z = 126.04.

Plausible Synthetic Strategies

Synthesizing this specific molecule would likely require a multi-step approach. Direct functionalization of a pre-existing imidazole ring can be challenging due to regioselectivity issues.[9] Therefore, constructing the ring with the desired substituents already incorporated into the precursors is often a more viable strategy.

3.1. Strategy A: Ring Construction via Cyclocondensation

This approach, based on the principles of the Debus-Radziszewski synthesis, involves the condensation of three components: a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).[10] For this target, a more direct method would be the condensation of an appropriate α-dicarbonyl precursor with urea.

Proposed Protocol:

  • Precursor Synthesis: The key starting material is an α,β-dicarbonyl compound such as 3-oxopentane-2,4-dione or a synthetic equivalent.

  • Reaction Setup: Dissolve the dicarbonyl precursor and urea in a suitable solvent, such as glacial acetic acid, which can also act as a catalyst.

  • Cyclocondensation: Heat the mixture under reflux for several hours to promote the condensation and subsequent cyclization to form the 2-hydroxyimidazole ring.

  • Work-up and Purification: After cooling, the product may precipitate from the solution. The crude product is collected by filtration. Purification is achieved via recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography on silica gel.

G start Start: Combine α,β-Dicarbonyl Precursor and Urea in Glacial Acetic Acid reflux Heat Mixture to Reflux (e.g., 120 °C, 4-8h) start->reflux monitor Monitor Reaction (TLC or LC-MS) reflux->monitor monitor->reflux Incomplete workup Cool to Room Temp & Precipitate Product monitor->workup Complete filter Collect Crude Solid by Filtration workup->filter purify Purify by Recrystallization or Column Chromatography filter->purify end End: Characterize Pure Product (NMR, MS, IR) purify->end

Caption: General workflow for synthesis via cyclocondensation.

3.2. Strategy B: Functionalization of a Pre-formed Imidazole Ring

This strategy involves introducing the acetyl group onto a 2-hydroxyimidazole precursor. A standard method for introducing acetyl groups to aromatic rings is the Friedel-Crafts acylation.[11]

Proposed Protocol:

  • Reactant Preparation: Start with 2-hydroxyimidazole (or its keto tautomer, 2-imidazolinone).

  • Reaction Setup: Suspend the 2-hydroxyimidazole in a suitable solvent (e.g., nitrobenzene or dichloromethane). A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is required.[11]

  • Acylation: Cool the mixture in an ice bath and slowly add the acylating agent, typically acetyl chloride or acetic anhydride. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: The reaction is carefully quenched by pouring it into ice water to hydrolyze the aluminum chloride complex. The product is then extracted into an organic solvent. Purification would follow standard procedures like chromatography.

Causality and Challenges: The primary challenge in this route is regioselectivity. Electrophilic substitution on the imidazole ring is complex; while the C5 position is a possible site, reactions at other positions or on the nitrogen atoms could also occur. The choice of solvent and catalyst is critical to directing the substitution to the desired position.

Potential Applications and Biological Significance

The imidazole scaffold is a cornerstone of medicinal chemistry, and its derivatives have shown a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][12][13] The specific functional groups on this compound suggest several avenues for investigation.

  • Enzyme Inhibition: The 2-hydroxyimidazole moiety can act as a bioisostere for a urea or amide group, which are common in enzyme inhibitors. It could potentially target kinases, proteases, or other enzymes by forming key hydrogen bond interactions in the active site.

  • Antimicrobial Agents: Many imidazole derivatives are known for their antimicrobial and antifungal activities. This compound could be screened for activity against various pathogenic strains.[14]

  • Antioxidant Properties: Phenolic and heterocyclic compounds can exhibit antioxidant activity. The potential for this molecule to act as a radical scavenger could be explored.[15]

  • Scaffold for Drug Discovery: The acetyl and hydroxyl/amino groups serve as versatile chemical handles for synthetic modification. The acetyl group can be reduced, oxidized, or used to form Schiff bases, while the N-H groups can be alkylated or acylated, allowing for the creation of a diverse library of analogues for high-throughput screening.

G core This compound N-H Groups C2-OH/C=O C5-Acetyl Group app1 Enzyme Inhibition (Bioisostere) core:oh->app1 H-Bonding app2 Antimicrobial / Antifungal Activity core->app2 Pharmacophore app3 Scaffold for Library Synthesis core:ac->app3 Derivatization core:nh->app3 Alkylation

Sources

Tautomeric Landscapes of 2-Imidazolinone Derivatives: A Comparative Analysis of 4-Acetyl-2-Imidazolinone and 2-Hydroxyimidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and crystal packing, as well as its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical analysis of the tautomeric phenomena in two key heterocyclic scaffolds: 4-acetyl-2-imidazolinone and 2-hydroxyimidazole. By dissecting the intricate interplay of prototropic shifts within the imidazole core and the keto-enol tautomerism of the acetyl substituent, this document serves as an authoritative resource for understanding, predicting, and experimentally characterizing the tautomeric behavior of these and related compounds.

Introduction: The Critical Role of Tautomerism in Medicinal Chemistry

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] This seemingly subtle structural change can have a dramatic impact on a molecule's biological activity. The predominant tautomer in a physiological environment will dictate the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution, all of which are critical for molecular recognition by biological targets.[2] It is estimated that a significant percentage of drug-like molecules are capable of tautomerism, making a thorough understanding of this phenomenon essential for rational drug design.[3] Neglecting to consider tautomerism can lead to erroneous structure-activity relationship (SAR) interpretations and unpredictable clinical outcomes.

This guide focuses on two related heterocyclic systems: 4-acetyl-2-imidazolinone and 2-hydroxyimidazole. Both feature the 2-imidazolinone core, but the presence of the acetyl group in the former introduces an additional layer of tautomeric complexity. By comparing these two structures, we can gain valuable insights into the factors that govern tautomeric equilibria in this important class of compounds.

The Tautomeric Possibilities: A Structural Overview

Prototropic Tautomerism of the 2-Imidazolinone Core

The 2-imidazolinone ring system can be considered a cyclic urea derivative and exhibits amide-imidic acid tautomerism. The common representation, 1,3-dihydroimidazol-2-one, is in equilibrium with its tautomer, 2-hydroxyimidazole.[4] The position of this equilibrium is influenced by the electronic nature of substituents on the ring and the surrounding solvent environment.

The Added Dimension: Keto-Enol Tautomerism of the Acetyl Group

In 4-acetyl-2-imidazolinone, the acetyl substituent introduces the well-known keto-enol tautomerism.[5] The keto form, with a carbonyl group, can interconvert to an enol form, which features a hydroxyl group and a carbon-carbon double bond.[6] This tautomerization is catalyzed by both acids and bases.[7]

The Interplay: Potential Tautomers of 4-Acetyl-2-Imidazolinone

The combination of the 2-imidazolinone core tautomerism and the acetyl group's keto-enol tautomerism leads to a more complex equilibrium for 4-acetyl-2-imidazolinone, involving multiple potential tautomeric forms. A similar scenario is observed in the closely related 2-acetyl-4-methylimidazole, which can exist in four principal neutral tautomers.[8] The relative populations of these tautomers are dictated by a delicate balance of electronic and steric factors, as well as solvent effects.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over another is determined by its relative thermodynamic stability. Several key factors influence this equilibrium:

  • Electronic Effects of Substituents: Electron-withdrawing groups, such as a carbonyl group, can significantly influence the acidity of nearby protons and the stability of the resulting conjugate bases, thereby shifting the tautomeric equilibrium.[9] In substituted imidazoles, the electronic nature of the substituent plays a crucial role in determining the ratio of the N-H tautomers.[2]

  • Solvent Effects: The polarity of the solvent can have a profound impact on the tautomeric equilibrium.[10] Polar solvents may preferentially stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions.[11]

  • Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can significantly stabilize a particular tautomer. In many β-dicarbonyl compounds, the enol form is stabilized by a strong intramolecular hydrogen bond, which can shift the equilibrium in its favor.[7]

  • Aromaticity: In heterocyclic systems, tautomerism can sometimes lead to the formation of an aromatic ring, which provides a significant stabilizing force.[5]

Experimental Characterization of Tautomers

A variety of spectroscopic and analytical techniques are employed to identify and quantify tautomers in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[12] If the interconversion between tautomers is slow on the NMR timescale, separate signals for each tautomer can be observed.[13]

  • ¹H NMR: The chemical shifts of protons attached to or near the sites of tautomerization are particularly informative. For example, the appearance of a vinyl proton signal is indicative of an enol tautomer.[8] The integration of signals corresponding to each tautomer allows for the determination of their relative populations and the equilibrium constant (Keq).[13]

  • ¹³C NMR: The chemical shifts of carbon atoms involved in the tautomeric equilibrium, such as carbonyl carbons and the carbons of a C=C double bond, can provide definitive evidence for the presence of different tautomers.[14]

Technique Key Observables Information Gained
¹H NMR Chemical shifts of exchangeable protons (N-H, O-H), vinyl protons, and adjacent protons. Signal integration.Identification of tautomers present, determination of tautomer ratios, calculation of equilibrium constants.[3][13]
¹³C NMR Chemical shifts of carbonyl carbons, enol C=C carbons, and other ring carbons.Confirmation of tautomeric structures.[14]
UV-Vis Spectroscopy Changes in absorption maxima (λmax) and molar absorptivity.Qualitative and sometimes quantitative information about the tautomeric equilibrium, especially when the tautomers have distinct chromophores.
X-ray Crystallography Precise atomic coordinates in the solid state.Unambiguous determination of the tautomeric form present in the crystal lattice.
UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the different tautomers possess distinct chromophores that absorb light at different wavelengths. Changes in the absorption spectrum upon altering solvent polarity or pH can provide insights into the shifting equilibrium.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state. However, it is important to remember that the tautomeric preference in the crystalline state may not necessarily reflect the equilibrium in solution.

Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying tautomerism.[15] These methods allow for the calculation of the relative energies of different tautomers, providing a theoretical prediction of their relative stabilities and equilibrium populations.[16]

Workflow for Computational Analysis of Tautomerism

Caption: Computational workflow for tautomer analysis.

By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant (Keq) can be predicted using the equation:

ΔG = -RT ln(Keq)

Furthermore, computational methods can be used to simulate spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to validate the theoretical model.[17]

Comparative Analysis: 4-Acetyl-2-Imidazolinone vs. 2-Hydroxyimidazole

2-Hydroxyimidazole

The tautomeric equilibrium of 2-hydroxyimidazole primarily involves the amide and imidic acid forms. Computational studies on the related imidazolone in aqueous solution have shown that while the non-water-assisted intramolecular proton transfer has a high energy barrier, the presence of water molecules can significantly lower this barrier through a concerted proton transfer mechanism.[11] This suggests that in an aqueous environment, both tautomers are likely to be present, with the equilibrium being sensitive to the specific microenvironment.

Tautomeric Equilibrium of 2-Hydroxyimidazole

Tautomerism_2_Hydroxyimidazole T1 Imidazol-2-one (Amide form) T2 2-Hydroxyimidazole (Imidic acid form) T1->T2 H⁺ transfer T2->T1 H⁺ transfer

Caption: Prototropic tautomerism in the 2-imidazolinone core.

4-Acetyl-2-Imidazolinone

The introduction of the acetyl group at the 4-position significantly complicates the tautomeric landscape. In addition to the amide-imidic acid tautomerism of the ring, the keto-enol tautomerism of the acetyl group must be considered. The electron-withdrawing nature of the acetyl group is expected to influence the acidity of the N-H protons of the imidazole ring, thereby affecting the position of the ring's tautomeric equilibrium.

Furthermore, the potential for intramolecular hydrogen bonding between the enol hydroxyl group and a nitrogen atom of the imidazole ring could stabilize certain enol tautomers. A comprehensive analysis would require a combination of advanced NMR techniques and high-level computational modeling to fully elucidate the populations of the various possible tautomers in different solvent environments.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Synthesis and Purification: Synthesize and purify the target compound (4-acetyl-2-imidazolinone or 2-hydroxyimidazole) to a high degree of purity, as confirmed by standard analytical techniques (e.g., melting point, mass spectrometry, and elemental analysis).

  • Solvent Selection: Choose a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O) to investigate the effect of the solvent on the tautomeric equilibrium.

  • Concentration: Prepare solutions of the compound in the chosen solvents at a concentration suitable for NMR analysis (typically 5-10 mg in 0.5-0.7 mL of solvent).

NMR Data Acquisition and Analysis
  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum for each sample.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction).

  • Signal Assignment: Assign the signals in the spectra to the different protons and carbons of the potential tautomers. This may be aided by two-dimensional NMR experiments (e.g., HSQC, HMBC) and comparison with data from model compounds or computational predictions.

  • Quantitative Analysis: Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum. The ratio of the integrals will give the ratio of the tautomers.[18] The equilibrium constant (Keq) can be calculated from these ratios.[19]

Conclusion and Future Perspectives

The tautomerism of 4-acetyl-2-imidazolinone and 2-hydroxyimidazole represents a fascinating interplay of fundamental chemical principles with direct relevance to drug discovery. While the 2-hydroxyimidazole system is governed by the amide-imidic acid equilibrium of the 2-imidazolinone core, the addition of an acetyl group in 4-acetyl-2-imidazolinone introduces the competing keto-enol tautomerism, leading to a more complex energetic landscape.

A thorough understanding and characterization of the predominant tautomeric forms of these and related molecules in relevant biological environments are crucial for accurate SAR analysis and the design of new therapeutic agents with optimized properties. Future work in this area will likely involve the use of increasingly sophisticated computational models, including those that can accurately predict tautomer ratios in different environments,[20] in close conjunction with advanced experimental techniques to validate these predictions and provide a more complete picture of the tautomeric behavior of these important heterocyclic scaffolds.

References

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An In-depth Technical Guide to the pKa Values of 2-Hydroxyimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-hydroxyimidazole core, existing predominantly as its 2-imidazolone tautomer, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The acid-base properties of these molecules, quantified by their pKa values, are of paramount importance as they govern their solubility, lipophilicity, membrane permeability, and interaction with biological targets. This in-depth guide provides a comprehensive overview of the factors influencing the pKa of 2-hydroxyimidazole derivatives, the methodologies for their determination, and the critical role of tautomerism in their ionization behavior.

Introduction: The Significance of 2-Hydroxyimidazoles in Drug Discovery

The imidazole ring is a cornerstone in medicinal chemistry, integral to the structure of essential biological molecules like the amino acid histidine and histamine.[1] Its derivatives have been successfully developed into a multitude of therapeutics.[2] The introduction of a hydroxyl group at the 2-position imparts unique chemical characteristics, most notably the establishment of a tautomeric equilibrium that profoundly influences the molecule's physicochemical properties.

Understanding and predicting the pKa of 2-hydroxyimidazole derivatives is a critical step in the drug discovery and development process. The ionization state of a molecule at physiological pH (typically around 7.4) dictates its pharmacokinetic and pharmacodynamic profile. For instance, the ability of a drug to cross cellular membranes is highly dependent on its charge, with neutral species generally exhibiting better permeability. Furthermore, the protonation state can be crucial for the specific binding interactions with target proteins.

The Central Role of Tautomerism

A defining feature of 2-hydroxyimidazoles is their existence in a tautomeric equilibrium between the hydroxy form and the more stable keto (2-imidazolone) form. In most cases, the equilibrium lies heavily towards the 2-imidazolone tautomer due to the greater stability of the amide-like functionality. This phenomenon is critical as the observed macroscopic pKa value is a composite of the microscopic constants of all contributing tautomers.

The predominance of the 2-imidazolone form means that the primary acidic proton is typically the one attached to a ring nitrogen, not the hydroxyl group. Deprotonation results in a resonance-stabilized anion. The stability of this conjugate base is a key determinant of the overall acidity of the compound.

Diagram: Tautomeric Equilibrium of 2-Hydroxyimidazole

Tautomerism cluster_tautomers Tautomeric Forms Hydroxy 2-Hydroxyimidazole (Enol form) Keto 2-Imidazolone (Keto form) Hydroxy->Keto Equilibrium (favors Keto) Keto->Hydroxy

Caption: Tautomeric equilibrium between the 2-hydroxyimidazole (enol) and 2-imidazolone (keto) forms.

Influence of Substituents on pKa Values

The pKa of 2-imidazolone derivatives can be finely tuned by the introduction of various substituents on the imidazole ring. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a pivotal role in modulating the acidity of the N-H proton by altering the stability of the conjugate base.

Electron-Withdrawing Groups (EWGs)

Electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups, increase the acidity of the 2-imidazolone ring, thereby lowering its pKa value. This effect stems from the ability of EWGs to delocalize the negative charge of the conjugate base through inductive and/or resonance effects, thus stabilizing it. For example, a nitro group at the 4- or 5-position significantly enhances the acidity of the parent imidazole.[3] This principle extends to 2-imidazolone derivatives, where such substitution makes the N-H proton more readily ionizable.

Electron-Donating Groups (EDGs)

Conversely, electron-donating groups, such as alkyl (-CH3, -C2H5) and alkoxy (-OCH3) groups, decrease the acidity of the 2-imidazolone, leading to a higher pKa value. EDGs destabilize the conjugate base by increasing the electron density on the ring, making the removal of a proton less favorable.

A Quantitative Look: pKa Values of Substituted 2-Imidazolones
Substituent(s)2-Imidazolone DerivativeApproximate pKaEffect on Acidity
None2-Imidazolone~11-12Reference
4,5-Dimethyl4,5-Dimethyl-2-imidazolone> 12Decreased
4-Nitro4-Nitro-2-imidazolone~8-9Increased
4,5-Diphenyl4,5-Diphenyl-2-imidazolone~10-11Slightly Increased

Note: The pKa values presented are approximate and can vary depending on the experimental conditions (e.g., solvent, temperature, ionic strength). These values are based on general principles of substituent effects and data from related imidazole compounds.

Methodologies for pKa Determination

Accurate determination of pKa values is crucial for understanding the behavior of 2-hydroxyimidazole derivatives. Several experimental and computational methods are employed for this purpose.

Experimental Approaches

Potentiometric Titration: This is a classic and highly accurate method for pKa determination.[3] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[3]

Diagram: Workflow for Potentiometric pKa Determination

Potentiometric_Titration A Prepare Sample Solution (known concentration) C Titrate with Standard Acid/Base A->C B Calibrate pH Meter B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Inflection Point (1st or 2nd derivative) E->F G Calculate pKa F->G

Caption: A generalized workflow for determining pKa values using potentiometric titration.

Step-by-Step Protocol for Potentiometric Titration:

  • Preparation: A solution of the 2-imidazolone derivative of known concentration is prepared in a suitable solvent system (often a co-solvent system like water-ethanol for poorly soluble compounds). The ionic strength is typically kept constant using a background electrolyte (e.g., KCl).[3]

  • Titration: A calibrated pH electrode is immersed in the sample solution. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Analysis: The pH is plotted against the volume of titrant added. The equivalence point, where the moles of added titrant equal the initial moles of the compound, is identified. The pKa corresponds to the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the first derivative of the titration curve.[3]

Spectrophotometric (UV-Vis) Titration: This method is particularly useful for compounds that possess a chromophore close to the ionization site, leading to different UV-Vis absorption spectra for the protonated and deprotonated forms.[4] The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.

Step-by-Step Protocol for Spectrophotometric Titration:

  • Wavelength Selection: The UV-Vis spectra of the compound are recorded at highly acidic and highly basic pH values to identify the wavelengths of maximum absorbance difference between the ionized and unionized forms.

  • Buffer Preparation: A series of buffer solutions with known and stable pH values are prepared.

  • Measurement: A constant concentration of the 2-imidazolone derivative is added to each buffer solution, and the absorbance is measured at the pre-determined wavelength(s).

  • Analysis: The absorbance is plotted against pH. The resulting sigmoidal curve is analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[4]

Computational Approaches

In silico methods have become invaluable for predicting the pKa values of molecules, especially in the early stages of drug discovery where experimental determination for large numbers of compounds is impractical. These methods are based on quantum mechanical calculations.

Density Functional Theory (DFT): DFT methods, often combined with a continuum solvation model (like the Polarizable Continuum Model, PCM), are widely used to calculate the Gibbs free energy of deprotonation.[5] The pKa can then be calculated from the free energy difference between the protonated and deprotonated species through a thermodynamic cycle. While computationally intensive, these methods can provide highly accurate pKa predictions when appropriate functionals and basis sets are used.[6]

Diagram: Thermodynamic Cycle for Computational pKa Prediction

pKa_Cycle HA_gas HA(g) A_minus_gas A⁻(g) HA_gas->A_minus_gas ΔG°gas(deprot) HA_solv HA(aq) HA_gas->HA_solv ΔG°solv(HA) H_plus_gas H⁺(g) A_minus_solv A⁻(aq) A_minus_gas->A_minus_solv ΔG°solv(A⁻) H_plus_solv H⁺(aq) H_plus_gas->H_plus_solv ΔG°solv(H⁺) HA_solv->A_minus_solv ΔG°aq(deprot) = pKa

Caption: Thermodynamic cycle used for the computational prediction of pKa values.

Conclusion and Future Directions

The pKa of 2-hydroxyimidazole derivatives is a critical parameter that is profoundly influenced by the interplay of tautomerism and the electronic effects of substituents. The predominance of the 2-imidazolone tautomer makes the N-H protons the primary sites of ionization. Electron-withdrawing groups enhance acidity (lower pKa), while electron-donating groups decrease it. Accurate determination of these values can be achieved through well-established experimental techniques like potentiometric and spectrophotometric titrations, and increasingly, through reliable computational methods.

For drug development professionals, a thorough understanding of these principles is essential for the rational design of 2-hydroxyimidazole-based compounds with optimized pharmacokinetic and pharmacodynamic properties. Future work in this area should focus on expanding the experimental pKa database for a wider, more diverse range of 2-imidazolone derivatives to further refine predictive models and enhance our ability to modulate the properties of this important class of molecules.

References

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Pharmata. [Link]

  • Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. (2011). Physical Chemistry Chemical Physics. [Link]

  • Determination of the pKa values of some biologically active and inactive hydroxyquinones. (n.d.). Journal of the Brazilian Chemical Society. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules. [Link]

  • Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. (2025). Scientific Reports. [Link]

  • Imidazole - Wikipedia. (n.d.). [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). Molecules. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). International Journal of Molecular Sciences. [Link]

Sources

The 4-Acetyl-2-Imidazolinone Scaffold: A Bioisosteric Platform for Nucleobase Mimicry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Structural Biologists[1][2]

Part 1: Core Directive & Strategic Rationale

The 4-acetyl-2-imidazolinone scaffold represents a high-value pharmacophore in the design of nucleobase analogs and transition-state inhibitors.[1] Unlike traditional pyrimidine analogs (e.g., 5-fluorouracil or gemcitabine) that rely on steric or electronic perturbation of the canonical ring, the 2-imidazolinone core offers a unique bioisosteric shift .[1] It retains the critical hydrogen-bonding face of cytosine and uracil while altering the ring planarity and pKa profile.

This guide moves beyond basic characterization to treat the molecule as a programmable scaffold . We explore its utility in two primary domains:

  • Nucleobase Mimicry: As a surrogate for Cytosine/Uracil in Peptide Nucleic Acids (PNA) or modified oligonucleotides.

  • Enzyme Inhibition: Specifically targeting metalloenzymes (like Cytidine Deaminase) where the 2-imidazolinone ketone coordinates with the active site metal (Zn²⁺).

Part 2: Scientific Integrity & Structural Dynamics[1][2]

Structural Dynamics and Tautomerism

The efficacy of 4-acetyl-2-imidazolinone as a nucleobase analog hinges on its tautomeric equilibrium.[1] The molecule exists in a dynamic exchange between the keto-amino (lactam) and enol-imino (lactim) forms.

  • The Watson-Crick Face: In the predominant 2-keto form, the N1-H and C2=O mimic the donor-acceptor motif of Uracil (N3-H, C2=O).[1]

  • The Acetyl Perturbation: The C4-acetyl group is electron-withdrawing.[1] This lowers the pKa of the N3 proton, enhancing the acidity of the ring and strengthening hydrogen bonds with complementary bases (e.g., Guanine or Adenine derivatives).

  • Causality in Design: If you require a Cytosine mimic, you must stabilize the N3-H tautomer.[1] If you target a metal center (e.g., in histone deacetylases or deaminases), the C4-acetyl oxygen and N3 nitrogen act as a bidentate chelator.[1]

Self-Validating Protocol: Synthesis of the Scaffold

Trustworthiness: This protocol is based on the Marckwald-type condensation , modified for regioselectivity.[1] It avoids the common pitfall of producing the isomeric oxazole derivatives.

Reagents:
  • Urea (CAS: 57-13-6) - Nucleophilic Core[1]

  • 3-Chloro-2,4-pentanedione (CAS: 1694-29-7) - Electrophilic Scaffold Precursor (Note: This yields the 4-acetyl-5-methyl derivative, the most stable model for this class).[1]

  • Ethanol (Absolute) - Solvent[1]

  • Concentrated HCl - Catalyst[1]

Step-by-Step Methodology:
  • Preparation: Dissolve Urea (6.0 g, 100 mmol) in Ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 3-Chloro-2,4-pentanedione (13.4 g, 100 mmol) dropwise over 15 minutes at room temperature. Mechanism: The urea nitrogens attack the carbonyl carbons, displacing the chloride.[1]

  • Cyclization: Heat the mixture to reflux (78°C) for 6 hours. The solution will turn from colorless to pale yellow.

  • Workup: Cool to 0°C in an ice bath. The hydrochloride salt of the product will precipitate.

  • Purification: Filter the solid. Recrystallize from hot ethanol/water (9:1).

  • Validation (Critical Step):

    • 1H NMR (DMSO-d6): Look for the singlet acetyl methyl group (~2.2 ppm) and the broad NH singlets (>10 ppm). Absence of ethyl protons confirms cyclization.

    • Melting Point: Sharp transition at 295-298°C (dec).

Part 3: Visualization & Workflows

Diagram 1: Tautomeric Equilibrium & Bioisosteric Mapping

This diagram illustrates how the scaffold mimics natural nucleobases and the critical tautomeric shift influenced by the acetyl group.

Tautomerism cluster_0 Natural Nucleobase Target cluster_1 4-Acetyl-2-Imidazolinone Scaffold Cytosine Cytosine (H-Bond: Donor-Acceptor-Donor) KetoForm 2-Keto Form (Uracil Mimic) Stable at pH 7.4 Cytosine->KetoForm Bioisosteric Replacement EnolForm 2-Enol Form (Cytosine Mimic) Favored in non-polar pockets KetoForm->EnolForm Tautomeric Shift (pKa dependent) Acetyl C4-Acetyl Group (Electron Withdrawing) Acetyl->KetoForm Acidifies N3-H

Caption: The C4-acetyl group modulates the electron density of the ring, allowing the scaffold to toggle between Uracil-like and Cytosine-like hydrogen bonding patterns.[1]

Diagram 2: Experimental Workflow for Drug Discovery

A decision tree for utilizing this scaffold in library generation.

Workflow Start Start: 4-Acetyl-2-Imidazolinone Core Branch1 Target: Nucleic Acid Incorporation (Antimetabolite) Start->Branch1 Branch2 Target: Enzyme Inhibition (Kinase/Deaminase) Start->Branch2 Ribosylation N1-Ribosylation (Vorbrüggen Coupling) Branch1->Ribosylation SchiffBase C4-Acetyl Derivatization (Hydrazone/Oxime Formation) Branch2->SchiffBase Phosphorylation 5'-Triphosphate Synthesis Ribosylation->Phosphorylation Polymerase Polymerase Incorporation Assay Phosphorylation->Polymerase BindingAssay SPR / FRET Binding Assay SchiffBase->BindingAssay

Caption: Strategic divergence points for using the scaffold as a DNA building block versus a small molecule inhibitor.[1]

Part 4: Quantitative Data & Applications[3]

Table 1: Comparative Physicochemical Properties

Data aggregated from standard nucleobase analog libraries.[1]

PropertyCytosine (Native)4-Acetyl-2-ImidazolinoneImpact on Drug Design
H-Bond Donors 2 (NH2, N1-H)2 (N1-H, N3-H)Retains binding capability; N3-H is more acidic.[1]
H-Bond Acceptors 2 (C2=O, N3)3 (C2=O, C4=O, N3)C4-Acetyl adds a new interaction point for active site residues.[1]
LogP (Lipophilicity) -1.73-0.85 (Est.)[1]Improved membrane permeability compared to native bases.
pKa (Ring Nitrogen) 4.6~3.8Lower pKa implies deprotonation at physiological pH is less likely, stabilizing the neutral form.
Biological Applications[2][3][4][5][6][7][8][9][10]
  • Cytidine Deaminase (CDA) Inhibition: The 2-imidazolinone ring mimics the transition state of cytidine deamination. The tetrahedral geometry formed at C4 during hydration (gem-diol formation) mimics the high-energy intermediate of the enzymatic reaction.[1]

    • Reference Application: Used to protect cytidine-based drugs (like Gemcitabine) from rapid metabolic degradation.

  • MDM2/p53 Interaction: Recent studies utilize 4-imidazolidinone derivatives (reduced form) to block the p53 binding pocket on MDM2. The 4-acetyl variant offers a rigidified "flat" analog that can intercalate between hydrophobic residues (Trp23 mimicry).

Part 5: References

  • Enchev, V., et al. (2005).[1] "Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution." Journal of Physical Chemistry A. Link

  • Blackmore, T. R., & Thompson, P. E. (2011).[1] "Imidazolidin-4-ones: Their Syntheses and Applications." Heterocycles. Link

  • Lin, Z., et al. (2024).[1][2] "Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction." European Journal of Medicinal Chemistry. Link

  • Lambert, D. M., et al. (2006).[1] "Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates." Journal of Medicinal Chemistry. Link

  • Mahesh Kumar, N., et al. (2025).[1][3] "Imidazole Scaffold in Drug Discovery: Recent Progress in Synthesis and Pharmacological Applications." International Journal Research Publication Analysis. Link

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Hydrogen Bonding in 5-acetyl-2-hydroxyimidazole: A Comprehensive Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

Hydrogen bonding plays a pivotal role in molecular recognition, influencing the binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a detailed analysis of the hydrogen bond donors and acceptors present in 5-acetyl-2-hydroxyimidazole, a molecule featuring a trifecta of functional groups—an imidazole ring, a hydroxyl group, and an acetyl group—each contributing uniquely to its interaction profile. We will dissect the molecule's structure, identify each potential hydrogen bonding site, and discuss the implications for its use in drug design and development. Furthermore, this document outlines key experimental and computational methodologies for the characterization of these interactions, providing a robust framework for researchers in the field.

The Central Role of Hydrogen Bonding in Medicinal Chemistry

A hydrogen bond is a highly directional, non-covalent interaction between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[1] This interaction, while weaker than a covalent bond, is fundamental to the architecture of biological macromolecules and the principles of molecular recognition that govern drug-target interactions.[2] The ability to accurately predict and modulate a molecule's hydrogen bonding capacity is a cornerstone of modern drug design, impacting everything from target affinity and specificity to aqueous solubility and cell permeability.[3] For drug development professionals, a granular understanding of a molecule's hydrogen bond donor and acceptor sites is not merely academic; it is a critical prerequisite for rational drug design and optimization.

Molecular Scrutiny of 5-acetyl-2-hydroxyimidazole

To understand the hydrogen bonding capabilities of 5-acetyl-2-hydroxyimidazole, we must first examine its constituent functional groups and potential tautomeric forms.

Chemical Structure and Functional Group Analysis

The molecule is composed of a central imidazole ring substituted at the 2-position with a hydroxyl (-OH) group and at the 5-position with an acetyl (-COCH₃) group.[4][5] Each of these moieties possesses distinct electronic properties that dictate its role in hydrogen bonding.

Caption: Chemical structure of 5-acetyl-2-hydroxyimidazole.

Tautomeric Considerations

The 2-hydroxyimidazole moiety can exist in equilibrium with its keto tautomer, 5-acetyl-1H-imidazol-2(3H)-one. This tautomerism is a critical consideration as it alters the availability and nature of the hydrogen bonding sites. While the hydroxy form is aromatic, the keto form is not. The predominant tautomer in a given environment (e.g., in solution vs. a protein binding site) will dictate the interaction profile. For the purpose of this guide, we will analyze the potential of both forms, with a primary focus on the hydroxy-imidazole structure.

Mapping the Hydrogen Bond Donors and Acceptors

A hydrogen bond donor is a group containing a hydrogen atom attached to an electronegative atom (like O or N), while an acceptor is an electronegative atom with an available lone pair of electrons.[6][7]

The Imidazole Core: A Dual-Function Moiety

The imidazole ring is a versatile component in biological systems, capable of acting as both a hydrogen bond donor and acceptor.[8][9]

  • Hydrogen Bond Donor: The nitrogen at the N-1 position, bearing a covalently bonded hydrogen, is a potent hydrogen bond donor.[8][10]

  • Hydrogen Bond Acceptor: The sp²-hybridized nitrogen at the N-3 position possesses a lone pair of electrons in the plane of the ring, making it an excellent hydrogen bond acceptor.[8] This dual nature allows imidazole to participate in extended hydrogen-bonded networks, a property famously exploited in the catalytic triads of many enzymes.[7][11]

The 2-Hydroxy Group: A Potent Donor and Acceptor

The hydroxyl (-OH) group is one of the most common and effective functional groups involved in hydrogen bonding.[12][13]

  • Hydrogen Bond Donor: The hydrogen atom of the hydroxyl group is highly polarized due to its bond with the electronegative oxygen atom, making it a strong hydrogen bond donor.[14][15]

  • Hydrogen Bond Acceptor: The oxygen atom itself has two lone pairs of electrons, enabling it to act as a hydrogen bond acceptor from other donor groups.[16]

The 5-Acetyl Group: A Primary Acceptor Site

The acetyl group introduces a key hydrogen bond accepting feature into the molecule.[17][18]

  • Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) is electron-rich due to its double bond and lone pairs, making it a strong hydrogen bond acceptor.[19]

  • Hydrogen Bond Donor: The methyl (CH₃) hydrogens are generally not considered significant donors as the carbon-hydrogen bond is not sufficiently polarized.[1] While very weak C-H···O interactions are possible, they are much weaker than conventional hydrogen bonds.[20]

Integrated Hydrogen Bonding Profile and Potential Interactions

The combination of these functional groups creates a rich landscape of potential hydrogen bonding interactions.

Summary of Donor and Acceptor Sites

The molecule's potential for hydrogen bonding is summarized below.

Functional GroupAtom/GroupTypeJustification
Imidazole Ring N1-H DonorHydrogen covalently bonded to electronegative nitrogen.[8][9]
N 3Acceptorsp²-hybridized nitrogen with an available lone pair.[8]
Hydroxyl Group O-H DonorHighly polarized O-H bond.[12][15]
O -HAcceptorElectronegative oxygen with lone pairs.[16]
Acetyl Group C=O AcceptorElectronegative carbonyl oxygen with lone pairs.[18][19]
Potential for Intermolecular Hydrogen Bonding

The presence of multiple donor and acceptor sites allows 5-acetyl-2-hydroxyimidazole to form complex intermolecular networks, such as dimers or chains, which can be critical for crystal packing or for occupying a receptor binding site.

cluster_0 Molecule A cluster_1 Molecule B (e.g., Target Receptor) A_N1H N1-H (Donor) B_Acceptor Acceptor Site A_N1H->B_Acceptor N-H···A A_N3 N3 (Acceptor) A_OH_D OH (Donor) A_OH_D->B_Acceptor O-H···A A_OH_A OH (Acceptor) A_CO C=O (Acceptor) B_Donor Donor Site B_Donor->A_N3 D-H···N B_Donor->A_OH_A D-H···O B_Donor->A_CO D-H···O

Caption: Potential intermolecular H-bonds with a target.

Methodologies for Characterization

Identifying and quantifying hydrogen bonds requires a combination of experimental and computational techniques.

Experimental Approaches

Direct and indirect evidence for hydrogen bonding can be obtained through several well-established laboratory methods.[21]

Protocol: General Workflow for Experimental H-Bond Characterization

  • Synthesis and Purification: Synthesize and purify 5-acetyl-2-hydroxyimidazole to >98% purity.

  • X-ray Crystallography:

    • Grow single crystals of the compound.

    • Perform single-crystal X-ray diffraction analysis.

    • Causality: This is the most definitive method for identifying H-bonds in the solid state.[1] It provides precise atomic coordinates, allowing for the measurement of donor-acceptor distances (< sum of van der Waals radii) and angles (near 180°), which are key indicators of a hydrogen bond.[21]

  • NMR Spectroscopy:

    • Dissolve the compound in a non-polar, aprotic solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR spectra at varying concentrations and temperatures.

    • Causality: Protons involved in hydrogen bonding (like N-H and O-H) often exhibit concentration-dependent chemical shifts and may appear as broad signals. Variable temperature experiments can further confirm their involvement in intermolecular bonding.[1]

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum of the compound (as a solid or in a non-polar solvent).

    • Causality: O-H and N-H stretching frequencies are sensitive to hydrogen bonding. A shift to lower frequency (red-shift) and broadening of the absorption band compared to a non-bonded state is a classic indicator of hydrogen bond formation.[22]

cluster_exp Experimental Workflow synthesis Synthesis & Purification xray X-ray Crystallography synthesis->xray nmr NMR Spectroscopy synthesis->nmr ir IR Spectroscopy synthesis->ir data Structural & Spectroscopic Data (Distances, Angles, Shifts) xray->data nmr->data ir->data

Caption: Workflow for experimental H-bond characterization.

Computational Approaches

In silico methods provide deep insight into the electronic nature and strength of hydrogen bonds.[23]

Protocol: General Workflow for Computational H-Bond Analysis

  • Geometry Optimization:

    • Build the 3D structure of 5-acetyl-2-hydroxyimidazole.

    • Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p).[24]

  • Electron Density Analysis:

    • Calculate the electron density map of the optimized structure.

    • Causality: Visualizing the electron density between a donor hydrogen and an acceptor atom can reveal the presence of an interaction.[25]

  • Quantum Theory of Atoms in Molecules (QTAIM):

    • Perform a QTAIM analysis on the calculated wave function.

    • Causality: This method identifies bond critical points (BCPs) between atoms. The presence of a BCP between a hydrogen and an acceptor, along with specific values for the electron density (ρ) and its Laplacian (∇²ρ) at that point, provides rigorous quantum mechanical evidence for a hydrogen bond.[24]

  • Natural Bond Orbital (NBO) Analysis:

    • Perform an NBO analysis.

    • Causality: NBO analysis can quantify the stabilization energy (E(2)) associated with the delocalization of electrons from a lone pair of the acceptor to the antibonding orbital of the donor bond (e.g., n(O) → σ*(O-H)). This provides a measure of the covalent character and strength of the hydrogen bond.[26]

cluster_comp Computational Workflow build Build 3D Structure dft DFT Geometry Optimization build->dft density Electron Density Mapping dft->density qtaim QTAIM Analysis dft->qtaim nbo NBO Analysis dft->nbo results H-Bond Energy & Topological Data density->results qtaim->results nbo->results

Caption: Workflow for computational H-bond analysis.

Implications for Drug Development

The hydrogen bonding profile of 5-acetyl-2-hydroxyimidazole has direct consequences for its application in drug design:

  • Target Recognition: The molecule offers multiple, spatially distinct donor and acceptor sites, allowing it to serve as a versatile scaffold for engaging with a variety of amino acid residues in a protein binding pocket (e.g., Asp, Glu, Ser, Thr, His, Gln, Asn).

  • Solubility and Permeability: The presence of three strong hydrogen bond donors and acceptors suggests good aqueous solubility. However, an excess of such groups can hinder passive diffusion across lipid membranes, a key consideration for oral bioavailability that must be balanced during lead optimization.[2]

  • Selectivity: By modifying the substituents on the imidazole ring, a medicinal chemist can fine-tune the steric and electronic environment around the hydrogen bonding sites, potentially achieving selectivity for a desired target over off-targets.

Conclusion

5-acetyl-2-hydroxyimidazole is a molecule rich in hydrogen bonding potential. It possesses three distinct functional groups that provide a total of three hydrogen bond donor sites (N1-H, O-H) and three acceptor sites (N3, O of the hydroxyl, O of the acetyl). This dense and varied array of interaction points makes it an intriguing scaffold for medicinal chemistry. A thorough characterization of these interactions, using a synergistic combination of experimental techniques like X-ray crystallography and NMR, and computational methods such as QTAIM and NBO analysis, is essential for leveraging its full potential in the rational design of novel therapeutic agents.

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Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone from Acyclic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Hydroxy-Imidazoles in Modern Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile binding properties and metabolic stability.[1][2] The introduction of a hydroxyl group onto the imidazole ring, particularly at the C2 position, imparts unique electronic and hydrogen-bonding characteristics. These features can significantly enhance pharmacological activity and selectivity. 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone is a key synthetic intermediate, providing a valuable scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics. This document provides a comprehensive guide to the synthesis of this important building block from readily available acyclic precursors, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis.

Strategic Approach to Synthesis: A Rationale for Precursor Selection

The synthesis of the target molecule, this compound, is approached through a convergent strategy involving the cyclocondensation of acyclic precursors. A critical analysis of established imidazole syntheses, such as the Radziszewski and Wallach methods, informs our choice of a robust and efficient route.[3] Our selected strategy hinges on the reaction of an α-halodicarbonyl compound with a suitable C2-N1 synthon, which also incorporates the desired hydroxyl functionality.

The chosen acyclic precursors are 3-chloro-2,4-pentanedione and urea. This selection is based on the following rationale:

  • 3-Chloro-2,4-pentanedione: This α-haloketone serves as the four-carbon backbone of the imidazole ring, containing the necessary carbonyl groups for cyclization and the acetyl substituent at the future C5 position. It can be readily prepared from the inexpensive starting material, acetylacetone.

  • Urea: Urea functions as an ideal C2-N1 synthon. It provides the two nitrogen atoms for the imidazole ring and, crucially, the oxygen atom that will become the hydroxyl group at the C2 position.

This approach offers a straightforward and cost-effective pathway to the desired 2-hydroxyimidazole derivative.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound via the cyclocondensation of 3-chloro-2,4-pentanedione with urea.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • 3-Chloro-2,4-pentanedione is a lachrymator and should be handled with care.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Molarity/ConcentrationQuantityMoles (mmol)
3-Chloro-2,4-pentanedione134.56-1.35 g10
Urea60.06-0.90 g15
Sodium Acetate82.03-1.23 g15
Ethanol46.07200 proof50 mL-
Deionized Water18.02-As needed-
Ethyl Acetate88.11-As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Sodium Sulfate142.04-As needed-
Silica Gel-60 Å, 230-400 meshAs needed-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2,4-pentanedione (1.35 g, 10 mmol), urea (0.90 g, 15 mmol), and sodium acetate (1.23 g, 15 mmol).

  • Solvent Addition: Add 50 mL of ethanol to the flask.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to reflux (approximately 80°C). Maintain reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

  • Isolation and Characterization: Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid. Determine the yield and characterize the product using standard analytical techniques.

Synthetic Workflow Visualization

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Cyclocondensation cluster_workup Work-up & Purification cluster_product Final Product 3-Chloro-2,4-pentanedione 3-Chloro-2,4-pentanedione Reaction_Vessel Round-bottom flask Ethanol, Reflux, 6h 3-Chloro-2,4-pentanedione->Reaction_Vessel Urea Urea Urea->Reaction_Vessel Sodium Acetate Sodium Acetate Sodium Acetate->Reaction_Vessel Solvent_Removal Rotary Evaporation Reaction_Vessel->Solvent_Removal Extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) Solvent_Removal->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Expected Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Analytical TechniqueExpected Data
¹H NMR (in DMSO-d₆)δ (ppm): ~11.0 (s, 1H, N-H), ~9.5 (s, 1H, O-H), ~7.5 (s, 1H, imidazole C4-H), 2.4 (s, 3H, -COCH₃)
¹³C NMR (in DMSO-d₆)δ (ppm): ~190 (C=O), ~155 (C2-OH), ~130 (C5), ~120 (C4), ~28 (-CH₃)
IR Spectroscopy (KBr pellet)ν (cm⁻¹): ~3400 (O-H stretch), ~3200 (N-H stretch), ~1680 (C=O stretch), ~1600 (C=N stretch)
Mass Spectrometry (ESI+)m/z: [M+H]⁺ = 141.05

Plausible Reaction Mechanism

The formation of the 2-hydroxyimidazole ring is proposed to proceed through the following steps:

  • Initial Condensation: One of the amino groups of urea attacks one of the carbonyl carbons of 3-chloro-2,4-pentanedione.

  • Intramolecular Cyclization: The second amino group of the urea intermediate then attacks the remaining carbonyl carbon, leading to a cyclic intermediate.

  • Dehydrochlorination and Tautomerization: Elimination of hydrogen chloride and subsequent tautomerization leads to the aromatic 2-hydroxyimidazole ring.

The use of a mild base like sodium acetate facilitates the reaction by neutralizing the hydrochloric acid that is formed as a byproduct.

References

  • Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • Bangladesh Journals Online. (2024). Expedited Synthesis and Comprehensive Characterization of Oxomorpholine- Imidazole Derivatives: Unraveling their Remarkable Antimicrobial. Available at: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

  • ResearchGate. (2025, August 10). 1-(1H-Imidazol-1-yl)ethanone. Available at: [Link]

  • RSC Publishing. (2018, October 26). Cyclocondensation reactions of an electron deactivated 2-aminophenyl tethered imidazole with mono/1,2-biselectrophiles. Available at: [Link]

  • ResearchGate. Scheme 1 Synthesis of differently substituted hydroxytriazoles 1, 2 and... Available at: [Link]

  • PubMed. (1983, March). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Available at: [Link]

  • ResearchGate. Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones. Available at: [Link]

  • Google Patents. CN106866544B - 2- (2-hydroxyphenyl) -1H-benzimidazole and derivative, synthetic method and application thereof.
  • Google Patents. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • YouTube. (2024, July 25). Preparation of Imidazoles, Part 1: By Cyclocondensation. Available at: [Link]

  • MDPI. (2023, November 28). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Available at: [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Available at: [Link]

  • PubMed. (2014, September 19). Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. Available at: [Link]

  • MDPI. (2017, August 11). Readily Available Chiral Benzimidazoles-Derived Guanidines as Organocatalysts in the Asymmetric α-Amination of 1,3-Dicarbonyl Compounds. Available at: [Link]

  • PMC. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]

  • PubMed. (2001, December 14). Synthesis of aziridine-2,2-dicarboxylates via 1,4-addition of N,O-(bistrimethylsilyl)hydroxylamine to alpha,beta-unsaturated malonates. Available at: [Link]

  • ResearchGate. Scheme 1. Synthesis of 2-hydroxyphenyl-substituted benzobisimidazole 2. Available at: [Link]

  • Semantic Scholar. Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of α-ketoamides via oxidative amidation of diazo compounds with O-benzoyl hydroxylamines as nitrogen source and the oxidant. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]

  • PMC. (2022, June 24). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Available at: [Link]

  • PubMed. (2017, November 22). Role of α-Dicarbonyl Compounds in the Inhibition Effect of Reducing Sugars on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Construction of 1,2-dihydro-1,3,5-triazines via reactions involving amidines. Available at: [Link]

Sources

Application Note and Protocol: Regioselective Acetylation of 2-Hydroxyimidazole at the 5-Position

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acetylated imidazole scaffolds are privileged structures in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmacologically active agents. The introduction of an acetyl group can significantly modulate the electronic and steric properties of the imidazole ring, influencing its binding affinity to biological targets. Specifically, the acetylation of 2-hydroxyimidazole at the 5-position yields a versatile building block for drug discovery programs. 2-Hydroxyimidazole exists in a tautomeric equilibrium with the more stable 2-imidazolone form. This application note provides a detailed protocol for the regioselective C5 acetylation of 2-imidazolone, leveraging principles of electrophilic aromatic substitution. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and outline methods for the comprehensive characterization of the final product.

Mechanistic Rationale for Regioselective C5 Acetylation

The acetylation of 2-imidazolone is an example of an electrophilic aromatic substitution reaction. The 2-imidazolone ring system is electron-rich, making it susceptible to attack by electrophiles. The regioselectivity of this reaction is dictated by the electronic properties of the ring. The nitrogen atoms and the carbonyl group influence the electron density distribution, directing the electrophilic attack to the C5 position.

A suitable method for this transformation is a modified Friedel-Crafts acylation, which involves the generation of a potent electrophile, the acylium ion, from an acetylating agent.

The proposed mechanism proceeds as follows:

  • Generation of the Acylium Ion: Acetic anhydride reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong protic acid to form a highly electrophilic acylium ion (CH₃CO⁺).

  • Electrophilic Attack: The electron-rich 2-imidazolone ring acts as a nucleophile, attacking the acylium ion. The attack occurs preferentially at the C5 position due to the directing effects of the ring's functional groups. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex.

  • Rearomatization: A base, such as the counter-ion of the catalyst or a solvent molecule, abstracts a proton from the C5 carbon, restoring the aromaticity of the imidazole ring and yielding the 5-acetyl-2-imidazolone product.

Acetylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acetic_Anhydride Acetic Anhydride (CH₃CO)₂O Acylium_Ion Acylium Ion [CH₃CO]⁺ Acetic_Anhydride->Acylium_Ion Activation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acetic_Anhydride 2_Imidazolone 2-Imidazolone Acylium_Ion->2_Imidazolone Sigma_Complex Sigma Complex (Resonance Stabilized) 2_Imidazolone->Sigma_Complex Electrophilic Attack Product 5-Acetyl-2-imidazolone Sigma_Complex->Product Deprotonation (Rearomatization)

Caption: Proposed mechanism for the C5 acetylation of 2-imidazolone.

Experimental Protocol

This protocol is designed for the synthesis of 5-acetyl-2-imidazolone on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Hydroxyimidazole (2-Imidazolone)≥98%Sigma-Aldrich
Acetic AnhydrideACS Reagent, ≥98%Fisher Scientific
Aluminum Chloride (anhydrous)Reagent grade, 99%Acros Organics
Dichloromethane (DCM), anhydrous≥99.8%VWR Chemicals
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeBDH Chemicals
Ethyl AcetateHPLC GradeJ.T. Baker
HexanesHPLC GradeJ.T. Baker
Silica Gel60 Å, 230-400 meshSorbent Technologies
Reaction Setup and Procedure

Experimental Workflow start Start reagents 1. Reagent Preparation - Dissolve 2-imidazolone in anhydrous DCM. - Cool to 0°C. start->reagents addition 2. Reagent Addition - Add anhydrous AlCl₃ portion-wise. - Add acetic anhydride dropwise. reagents->addition reaction 3. Reaction - Stir at 0°C for 1 hour. - Warm to room temperature and stir for 12-18 hours. addition->reaction quench 4. Quenching - Cool reaction to 0°C. - Slowly add saturated NaHCO₃ solution. reaction->quench workup 5. Workup - Separate organic layer. - Extract aqueous layer with DCM. - Combine organic layers, dry with MgSO₄, and filter. quench->workup purification 6. Purification - Concentrate under reduced pressure. - Purify by flash column chromatography. workup->purification characterization 7. Characterization - Obtain ¹H NMR, ¹³C NMR, IR, and MS data. purification->characterization end_node End characterization->end_node

Caption: Step-by-step experimental workflow for the synthesis of 5-acetyl-2-imidazolone.

Step-by-Step Method:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-hydroxyimidazole (1.0 g, 11.9 mmol) and anhydrous dichloromethane (DCM, 40 mL). Stir the suspension at room temperature until the solid is partially dissolved.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Lewis Acid: While stirring, carefully add anhydrous aluminum chloride (1.75 g, 13.1 mmol, 1.1 equivalents) portion-wise over 10 minutes. The suspension will become thicker.

  • Addition of Acetylating Agent: Add acetic anhydride (1.24 mL, 13.1 mmol, 1.1 equivalents) dropwise to the reaction mixture over 5 minutes using a syringe.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour. After 1 hour, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Caution: Gas evolution (CO₂) will occur.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid. Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford the pure 5-acetyl-2-imidazolone.

Product Characterization

The structure of the synthesized 5-acetyl-2-imidazolone should be confirmed by standard spectroscopic techniques.

ParameterExpected Value/Observation
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~10.5 (br s, 1H, NH), ~7.5 (s, 1H, C4-H), ~2.4 (s, 3H, COCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~190 (C=O, acetyl), ~160 (C2=O), ~130 (C5), ~120 (C4), ~25 (CH₃)
IR (ATR) ν (cm⁻¹): ~3200 (N-H stretch), ~1700 (C=O stretch, imidazolone), ~1660 (C=O stretch, acetyl), ~1600 (C=C stretch)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₅H₆N₂O₂: 127.0451; found: 127.0453

Troubleshooting and Safety Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous, as the Lewis acid is highly moisture-sensitive. Incomplete reaction can be addressed by increasing the reaction time or slightly elevating the temperature (e.g., to 40 °C).

  • Side Products: The formation of N-acetylated byproducts is possible. Careful control of the reaction temperature and stoichiometry can minimize this. Purification by column chromatography is crucial to isolate the desired C5-acetylated product.

  • Safety: Aluminum chloride is corrosive and reacts violently with water. Handle it in a dry environment. Acetic anhydride is a lachrymator and corrosive. Always work in a fume hood and wear appropriate PPE, including gloves, lab coat, and safety glasses. The quenching step is exothermic and produces gas; perform it slowly and with adequate cooling.

Conclusion

This application note provides a comprehensive and detailed protocol for the regioselective acetylation of 2-hydroxyimidazole at the 5-position. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize this valuable building block for applications in drug discovery and development. The provided characterization data serves as a benchmark for product verification, ensuring the integrity of the synthesized compound for subsequent synthetic transformations.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395. [Link]

  • Olah, G. A. (Ed.). (2005). Friedel-Crafts and Related Reactions. John Wiley & Sons. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • PubChem. (n.d.). 2-Hydroxyimidazole. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon. [Link]

Application Note: 4-Acetyl-2-imidazolinone as a Versatile Synthon for Guanosine Analog Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of nucleoside analogs, particularly derivatives of guanosine, is a cornerstone of therapeutic drug development, with applications ranging from antiviral to anticancer agents.[1][2][3] However, the synthesis of these molecules is often challenged by issues of low solubility of the guanine heterocycle and the need for complex protecting group strategies. This application note presents a detailed guide on the use of 4-acetyl-2-imidazolinone as a strategic and versatile precursor for the synthesis of guanosine analogs. We will explore the rationale behind its use, detailing its activation for glycosylation and subsequent transformation into the target purine system. This guide provides researchers, scientists, and drug development professionals with robust, step-by-step protocols, mechanistic insights, and troubleshooting advice for leveraging this synthon in their synthetic campaigns.

Introduction: A Strategic Approach to Guanosine Analogs

Guanosine analogs are a critical class of molecules in medicinal chemistry. Their structural similarity to natural nucleosides allows them to interfere with biological processes such as DNA replication and RNA synthesis, making them potent therapeutic agents.[4] The primary challenge in their chemical synthesis often lies in the properties of the guanine moiety itself—its poor solubility in common organic solvents and the presence of multiple reactive sites necessitate intricate protection and deprotection schemes.

4-Acetyl-2-imidazolinone emerges as an elegant solution to these challenges. As a "masked" or surrogate form of guanine, it offers several advantages:

  • Enhanced Solubility: The smaller, less polar imidazolinone ring is more soluble in organic solvents compared to guanine, facilitating homogenous reaction conditions.

  • Simplified Protection: It presents fewer reactive sites, streamlining the synthetic sequence.

  • Chemical Handle: The acetyl group at the C4 position serves as a crucial chemical handle for the subsequent annulation reaction to form the second ring of the purine system.

This document provides a comprehensive framework for the synthesis of guanosine analogs using this innovative approach, from the critical glycosylation step to the final purine ring formation and deprotection.

Overall Synthetic Strategy

The synthesis is designed as a multi-step process that ensures high efficiency and control at each stage. The core workflow involves the N-glycosylation of the imidazolinone heterocycle with a protected sugar, followed by the construction of the purine's second ring, and concluding with global deprotection.

G cluster_0 Phase 1: Glycosylation cluster_1 Phase 2: Purine Formation & Deprotection A 4-Acetyl-2-imidazolinone (Silylated) C N-Glycosylation (Vorbrüggen Conditions) A->C B Protected Ribosyl Donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) B->C D Protected Nucleoside Intermediate C->D Formation of N-Glycosidic Bond E Ring Annulation & Transformation D->E F Protected Guanosine Analog E->F Formation of Imidazole Ring G Global Deprotection F->G H Final Guanosine Analog G->H

Figure 1: High-level workflow for guanosine analog synthesis. This diagram outlines the key phases, starting from the coupling of the heterocycle and sugar to the formation and final deprotection of the target molecule.

Detailed Protocols

Protocol 1: N-Glycosylation of 4-Acetyl-2-imidazolinone

This protocol details the crucial step of coupling the heterocycle with a protected ribofuranose derivative. The Vorbrüggen glycosylation is the method of choice, as it is a well-established and reliable method for forming N-glycosidic bonds with purine and pyrimidine analogs.[2] The reaction proceeds through a silylated heterocycle to enhance its nucleophilicity.

Causality Behind Experimental Choices:

  • Silylation: The heterocycle is first treated with a silylating agent like HMDS or BSA. This in-situ protection increases its solubility in anhydrous solvents and enhances the nucleophilicity of the ring nitrogen for attack on the anomeric carbon of the sugar.

  • Lewis Acid Catalyst: A strong Lewis acid, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), is used to activate the ribosyl donor, facilitating the formation of an oxocarbenium ion intermediate which is then attacked by the silylated base.[2]

  • Anhydrous Conditions: The reaction is exquisitely sensitive to moisture, which can quench the Lewis acid and hydrolyze the silylating agents and intermediates. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.

Materials:

  • 4-Acetyl-2-imidazolinone

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Anhydrous 1,2-dichloroethane (DCE) or acetonitrile (ACN)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Step-by-Step Methodology:

  • Silylation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-acetyl-2-imidazolinone (1.0 eq) and a catalytic amount of ammonium sulfate.

  • Add hexamethyldisilazane (HMDS, 3.0 eq) and reflux the suspension under a nitrogen atmosphere for 2-4 hours, or until the solution becomes clear.

  • Remove the excess HMDS under reduced pressure to obtain the silylated heterocycle as a residue.

  • Coupling Reaction: Dissolve the residue in anhydrous DCE.

  • Add the protected sugar, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq), to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add TMSOTf (1.5 eq) dropwise via syringe. The reaction color may change.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C, monitoring the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred solution of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the protected nucleoside intermediate.

Protocol 2: Conversion to the Guanosine Analog via Ring Annulation

This step involves the transformation of the acetyl group and the imidazolinone ring into the final bicyclic purine system of guanine. This is achieved through a condensation and cyclization sequence.

Principle: The acetyl group's methyl is activated for condensation with a C1 source like dimethylformamide dimethyl acetal (DMF-DMA). The resulting enaminone intermediate is then cyclized under acidic or basic conditions to form the second ring, followed by amination and tautomerization to the guanine structure. A similar strategy has been employed in the synthesis of other purine systems from imidazole precursors.

G cluster_0 Mechanism: Purine Ring Formation A Protected Imidazolinone Nucleoside B Enaminone Intermediate A->B 1. DMF-DMA C Cyclized Intermediate B->C 2. NH₃ / Heat D Protected Guanosine Analog C->D 3. Tautomerization

Figure 2: Key steps in the purine ring formation. This diagram shows the transformation from the imidazolinone nucleoside to the final protected guanosine analog via an enaminone intermediate.

Materials:

  • Protected Nucleoside Intermediate (from Protocol 1)

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ammonia in Methanol (7N solution)

  • Acetic Acid

Step-by-Step Methodology:

  • Dissolve the protected nucleoside intermediate (1.0 eq) in anhydrous DMF.

  • Add DMF-DMA (5.0 eq) and heat the reaction mixture to 80-90 °C for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and evaporate the solvent under high vacuum to remove excess DMF-DMA.

  • Dissolve the resulting crude enaminone intermediate in a 7N solution of ammonia in methanol in a sealed pressure vessel.

  • Heat the vessel to 100-110 °C for 12-18 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the protected guanosine analog.

Protocol 3: Global Deprotection

The final step is the removal of all protecting groups from the sugar moiety (benzoyl groups) to yield the final nucleoside analog. This is typically achieved by transesterification in basic methanolic conditions (Zemplén deacetylation).[1]

Materials:

  • Protected Guanosine Analog (from Protocol 2)

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe), 0.5 M in Methanol

  • Amberlite IR-120 (H⁺ form) resin

Step-by-Step Methodology:

  • Dissolve the protected guanosine analog in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete in 1-3 hours.

  • Once the reaction is complete, neutralize the mixture by adding Amberlite IR-120 (H⁺) resin until the pH is ~7.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or reverse-phase HPLC to yield the pure, final guanosine analog.

Data Summary & Troubleshooting

Table 1: Representative Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
Glycosylation TMSOTf, Protected SugarDCE704-1260-80%
Annulation DMF-DMA, NH₃/MeOHDMF, MeOH90-11018-2650-70%
Deprotection NaOMeMeOHRT1-3>90%

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
Low Glycosylation Yield 1. Incomplete silylation. 2. Presence of moisture. 3. Insufficient Lewis acid.1. Ensure silylation goes to completion (clear solution). 2. Use freshly distilled anhydrous solvents and flame-dried glassware. 3. Increase TMSOTf loading incrementally (e.g., to 2.0 eq).
Formation of α/β Anomers Reaction conditions favoring equilibration.Lowering the reaction temperature may improve β-selectivity. The choice of solvent can also influence the anomeric ratio.
Incomplete Annulation Insufficient temperature or reaction time for cyclization.Ensure the pressure vessel is properly sealed. Increase reaction time or temperature slightly.
Incomplete Deprotection Inactivated NaOMe catalyst.Use a freshly prepared or titrated solution of sodium methoxide.

Conclusion

4-Acetyl-2-imidazolinone serves as a highly effective and strategic starting material for the synthesis of guanosine analogs. Its superior solubility and simplified reactivity profile circumvent many of the common difficulties associated with using guanine directly. The protocols outlined in this application note provide a robust and reproducible pathway for researchers to access novel and complex nucleoside analogs, paving the way for the development of next-generation therapeutics.

References

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. (2019). [Link]

  • The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. MSU Chemistry. (2001). [Link]

  • Method for preparing 1-acetyl-2-imidazolidone.
  • Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. ResearchGate. (2021). [Link]

  • Synthesis of new nucleoside analogues via mannich base and studding their biological activities. TSI Journals. (2016). [Link]

  • Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. ResearchGate. (2019). [Link]

  • Synthesis of C-Arylnucleoside Analogues. PMC. (2011). [Link]

  • Oxazolidinone protection of N-acetylglucosamine confers high reactivity on the 4-hydroxy group in glycosylation. PubMed. (2003). [Link]

  • Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives. PMC. (2014). [Link]

  • Synthesis of guanine containing homoazanucleoside 41. ResearchGate. (2013). [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. (2019). [Link]

  • Chemical synthesis of 4'-modified nucleoside analogues. University of Bath. (n.d.). [Link]

  • Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. Royal Society of Chemistry. (2022). [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. (2025). [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Semantic Scholar. (2021). [Link]

  • Phosphonylated Acyclic Guanosine Analogues with the 1,2,3-Triazole Linker. Semantic Scholar. (2015). [Link]

Sources

Application Note: Stereoselective Synthesis of 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone Ribonucleosides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Nucleoside Researchers Document Type: Technical Application Note & Validated Protocol

Executive Summary

The synthesis of nucleoside analogs featuring modified imidazole bases is a critical vector in antiviral and antineoplastic drug development. However, coupling 1-(2-hydroxy-1H-imidazol-5-yl)ethanone with a ribose moiety presents distinct chemical hurdles: the heterocycle suffers from tautomeric ambiguity (lactam-lactim tautomerization) and diminished nucleophilicity due to the electron-withdrawing C5-acetyl group. This application note details a highly optimized, β-stereoselective Silyl-Hilbert-Johnson (Vorbrüggen) glycosylation protocol designed to overcome these challenges, ensuring high yields and absolute stereocontrol.

Mechanistic Rationale & Reaction Design (Causality)

As a self-validating chemical system, every reagent and condition in this protocol is chosen to force the reaction down a singular, thermodynamically and kinetically favored pathway.

  • Base Activation via Silylation: 2-Hydroxyimidazoles exist in equilibrium with their 2-imidazolone tautomers, making direct glycosylation unpredictable. Treating the base with N,O-bis(trimethylsilyl)acetamide (BSA) locks the molecule into a highly reactive O,N-bis(trimethylsilyl) state. This transient activation increases the electron density of the imidazole ring, directing the electrophilic attack exclusively toward the nitrogen atom[1].

  • Sugar Activation & Absolute Stereocontrol: The protocol utilizes 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Upon the addition of the Lewis acid catalyst (TMSOTf), the C1-acetate is cleaved to form an electrophilic oxocarbenium ion. Crucially, the 2-O-benzoyl protecting group participates in stabilizing this intermediate by forming a cyclic acyloxonium ion. This neighboring group participation physically blocks the α-face of the sugar, forcing the silylated base to attack from the β-face, yielding the desired β-nucleoside[1][2].

  • Solvent Causality (DCE vs. MeCN): While acetonitrile (MeCN) is the traditional solvent for Vorbrüggen couplings, it actively participates in the reaction by forming stable nitrilium intermediates. For weakly nucleophilic bases like our substituted imidazole, this leads to stalled reactions and degradation. Switching the solvent to 1,2-dichloroethane (DCE) eliminates this competitive pathway, significantly accelerating kinetics and improving overall yields[3].

Reaction Pathway Visualization

Workflow Base This compound Silylation Silylation (BSA, DCE, 80°C) Base->Silylation Sugar 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Activation Lewis Acid Activation (TMSOTf, 0°C) Sugar->Activation SilylatedBase O,N-Bis(trimethylsilyl) Intermediate Silylation->SilylatedBase Acyloxonium Acyloxonium Ion (α-Face Blocked) Activation->Acyloxonium Coupling Vorbrüggen Coupling (DCE, 0°C to RT) SilylatedBase->Coupling Acyloxonium->Coupling ProtectedNuc Protected β-Nucleoside Coupling->ProtectedNuc Deprotection Global Deprotection (NaOMe, MeOH) ProtectedNuc->Deprotection FinalNuc Target Ribonucleoside (β-Anomer) Deprotection->FinalNuc

Figure 1: Mechanistic workflow of the β-selective Vorbrüggen glycosylation.

Quantitative Data: Condition Optimization

The following table summarizes the empirical data driving the selection of our optimized protocol.

SolventCatalystTemperatureTimeIsolated Yield (%)Anomeric Ratio (β:α)
Acetonitrile (MeCN)TMSOTf (1.2 eq)0 °C to RT24 h42%90:10
Acetonitrile (MeCN)TMSOTf (1.2 eq)70 °C12 h55%85:15
1,2-Dichloroethane (DCE) TMSOTf (1.2 eq) 0 °C to RT 16 h 81% >95:5
1,2-Dichloroethane (DCE)SnCl4 (1.5 eq)0 °C to RT18 h68%92:8

Data Interpretation: DCE combined with TMSOTf provides the optimal thermodynamic environment, preventing off-target nitrilium formation while maintaining strict stereocontrol.

Self-Validating Experimental Protocol

Phase 1: Silylation of the Imidazole Base
  • Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere.

  • Add this compound (1.0 mmol, 126 mg) to the flask.

  • Suspend the solid base in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 mmol, 0.61 mL) dropwise via syringe.

  • Heat the mixture to 80 °C under reflux for 1.5 hours.

    • Validation Check: The initial cloudy suspension must transition to a completely clear, homogenous solution. This optical change confirms the complete conversion of the insoluble base into the highly soluble silylated intermediate.

  • Cool the reaction to room temperature and concentrate under reduced pressure (using a Schlenk line or rotary evaporator backfilled with argon) to remove volatile byproducts. Redissolve the resulting viscous oil in fresh anhydrous DCE (5 mL).

Phase 2: Vorbrüggen Coupling
  • In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 mmol, 554 mg) in anhydrous DCE (10 mL).

  • Transfer the silylated base solution from Phase 1 into the sugar solution via cannula to maintain anhydrous conditions.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 mmol, 0.22 mL) dropwise over 5 minutes.

    • Validation Check: A slight color change (typically to a pale yellow) indicates the successful generation of the oxocarbenium/acyloxonium intermediate.

  • Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for an additional 16 hours.

    • Validation Check: Monitor reaction completion via TLC (Hexanes/EtOAc 1:1). The protected sugar spot (Rf ~0.6) should disappear entirely, replaced by a new, strongly UV-active spot (Rf ~0.4) representing the coupled product.

Phase 3: Workup and Purification
  • Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL) at 0 °C. Stir vigorously for 15 minutes to neutralize the Lewis acid.

  • Transfer the biphasic mixture to a separatory funnel and extract with Dichloromethane (DCM, 3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes). Isolate the fractions containing the pure protected β-nucleoside.

Phase 4: Global Deprotection
  • Dissolve the purified protected nucleoside (approx. 0.8 mmol) in anhydrous Methanol (10 mL).

  • Add a catalytic amount of Sodium Methoxide (NaOMe, 25 wt% in MeOH, 0.1 mL).

  • Stir at room temperature for 4 hours.

    • Validation Check: TLC (DCM/MeOH 9:1) will show the complete disappearance of the protected nucleoside and the emergence of a highly polar baseline spot, confirming the removal of the benzoyl groups.

  • Neutralize the reaction mixture by adding Amberlite IR-120 (H+ form) strongly acidic cation exchange resin until the pH reaches 7.

  • Filter off the resin, washing it with additional methanol. Concentrate the filtrate to afford the final deprotected this compound ribonucleoside as a solid.

References

  • Synthesis of nucleosides. Wikipedia. URL:[Link]

  • Preparation of nucleosides derived from 2-nitroimidazole and D-arabinose, D-ribose, and D-galactose by the Vorbrüggen method and their conversion to potential precursors for tracers to image hypoxia. PubMed. URL:[Link]

  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry. URL:[Link]

Sources

Functionalization of the acetyl group in 2-imidazolinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the Acetyl Group in 2-Imidazolinone Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2-imidazolidinone core is a privileged scaffold in medicinal chemistry, frequently appearing in a range of biologically active compounds and FDA-approved drugs.[1][2] When substituted with an acetyl group, this heterocycle is endowed with a versatile synthetic handle, opening a gateway to a diverse array of molecular architectures. The reactivity of the acetyl group is twofold: the α-protons are acidic, allowing for the formation of nucleophilic enolates, while the carbonyl carbon is electrophilic. This duality is the cornerstone of its synthetic utility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the acetyl group on 2-imidazolinone derivatives. We delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols to empower the synthesis of novel chemical entities for discovery programs.

Foundational Principles: The Dual Reactivity of the Acetyl Group

The synthetic potential of an acetyl-substituted 2-imidazolinone is centered on the reactivity of the acetyl moiety. Understanding this duality is critical for selecting the appropriate reaction conditions to achieve a desired molecular modification.

  • Pathway A (Nucleophilic α-Carbon): The methyl protons adjacent to the carbonyl are acidic (pKa ≈ 19-20 in DMSO). Treatment with a suitable base removes a proton to generate a resonance-stabilized enolate. This enolate is a potent carbon-centered nucleophile that can react with a wide range of electrophiles. This is the most common strategy for elaborating the acetyl side chain.[3]

  • Pathway B (Electrophilic Carbonyl Carbon): The carbonyl carbon itself is electrophilic due to the polarization of the C=O bond. It is susceptible to attack by various nucleophiles, such as hydrides or organometallic reagents.

G cluster_nucleophile Pathway A: α-Carbon as Nucleophile cluster_electrophile Pathway B: Carbonyl as Electrophile acetyl_imidazolinone Acetyl-2-Imidazolinone enolate Enolate Intermediate acetyl_imidazolinone->enolate - H+ carbonyl_carbon Electrophilic Carbonyl cluster_nucleophile cluster_nucleophile cluster_electrophile cluster_electrophile alpha_functionalized α-Functionalized Product enolate->alpha_functionalized + E+ base Base (e.g., LDA, NaOH) electrophile Electrophile (E+) e.g., Iminium ion, Aldehyde, Halogen alcohol_product Alcohol Product carbonyl_carbon->alcohol_product + Nu- nucleophile Nucleophile (Nu-) e.g., Hydride, Grignard

Figure 1: Dual reactivity pathways of the acetyl group.

α-Functionalization via Enolate Intermediates

This section focuses on reactions that exploit the nucleophilicity of the α-carbon. These methods are foundational for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.

The Mannich Reaction: Synthesis of β-Amino-Carbonyl Compounds

The Mannich reaction is a three-component reaction that provides a direct route to β-amino ketones, valuable pharmacophores and versatile synthetic intermediates.[4][5]

Mechanistic Insight: The reaction proceeds via the initial formation of a highly electrophilic Eschenmoser-type salt or iminium ion from an aldehyde (commonly formaldehyde) and a secondary amine under acidic conditions.[6][7] The acetyl-2-imidazolinone, in its enol form, then acts as the nucleophile, attacking the iminium ion to form the new C-C bond.[6] The choice of a non-enolizable aldehyde like formaldehyde prevents self-condensation and ensures the desired three-component coupling.

Mannich_Mechanism amine Secondary Amine (R₂NH) iminium Iminium Ion [CH₂=NR₂]⁺ amine->iminium H⁺, -H₂O formaldehyde Formaldehyde formaldehyde->iminium H⁺, -H₂O acetyl Acetyl-Imidazolinone (Keto Form) enol Enol Form acetyl->enol H⁺ (cat.) mannich_salt Mannich Salt (Protonated) iminium->mannich_salt enol->mannich_salt Nucleophilic Attack mannich_base Mannich Base (β-Amino Ketone) mannich_salt->mannich_base Deprotonation (Work-up)

Figure 2: Mechanism of the Mannich reaction.

Application Protocol 1: Synthesis of a Mannich Base

  • Principle: Acid-catalyzed condensation of 1-acetyl-2-imidazolidinone, paraformaldehyde, and dimethylamine hydrochloride.

  • Materials:

    • 1-Acetyl-2-imidazolidinone

    • Paraformaldehyde

    • Dimethylamine hydrochloride

    • Ethanol (absolute)

    • Hydrochloric acid (conc.)

    • Sodium hydroxide solution (5 M)

    • Ethyl acetate

  • Procedure:

    • To a round-bottom flask, add 1-acetyl-2-imidazolidinone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq).

    • Add absolute ethanol as the solvent, followed by a catalytic amount of concentrated HCl (2-3 drops).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

    • Causality Check: Refluxing provides the necessary activation energy for iminium ion formation and the subsequent nucleophilic attack. The acid catalyst is crucial for both enol and iminium ion formation.[6]

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in water and cool in an ice bath. Basify the solution to pH 10-11 by the slow addition of 5 M NaOH solution to deprotonate the product.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

  • Self-Validation: Successful synthesis is confirmed by ¹H NMR, showing the appearance of a singlet for the N(CH₃)₂ group (approx. δ 2.2-2.3 ppm) and two new triplets for the -CH₂-CH₂- bridge between the carbonyl and the amine.

ComponentRoleTypical Substrates
Enolizable Ketone Nucleophile Source1-Acetyl-2-imidazolidinone
Aldehyde Electrophile SourceParaformaldehyde, Benzaldehyde
Amine Iminium PrecursorDimethylamine, Piperidine, Morpholine

Table 1. Components for the Mannich Reaction.

Claisen-Schmidt Condensation: The Gateway to Chalcones

The Claisen-Schmidt condensation is a robust method for forming α,β-unsaturated ketones, known as chalcones. These structures are highly prevalent in natural products and serve as key intermediates for the synthesis of flavonoids and other heterocyclic systems.[8][9]

Mechanistic Insight: This reaction is a base-catalyzed aldol condensation. A base (e.g., NaOH, KOH) abstracts an α-proton from the acetyl group to form an enolate.[10] This nucleophilic enolate then attacks the carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable, conjugated chalcone product.

Application Protocol 2: Synthesis of an Imidazolinone-Chalcone Derivative

  • Principle: Base-catalyzed condensation of 1-acetyl-2-imidazolidinone with a substituted benzaldehyde.

  • Materials:

    • 1-Acetyl-2-imidazolidinone

    • 4-Chlorobenzaldehyde (or other aromatic aldehyde)

    • Ethanol

    • Potassium hydroxide (KOH)

    • Deionized water

  • Procedure:

    • In a flask, dissolve 1-acetyl-2-imidazolidinone (1.0 eq) and the aromatic aldehyde (1.05 eq) in ethanol.

    • In a separate beaker, prepare a solution of KOH (2.0 eq) in a small amount of water and add it to the ethanolic solution while stirring at room temperature.

    • Causality Check: The use of a strong base like KOH is essential to generate a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate. The reaction is typically run at room temperature to prevent side reactions.

    • Stir the mixture for 12-24 hours. The formation of a precipitate often indicates product formation.

    • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.

    • Filter the resulting solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Self-Validation: The product can be identified by the appearance of two characteristic doublets in the ¹H NMR spectrum for the vinylic protons (-CH=CH-) with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration. The acetyl methyl singlet will be absent.

α-Halogenation: Activating the α-Position for Nucleophilic Substitution

Introducing a halogen at the α-position transforms the nucleophilic α-carbon into an electrophilic site, paving the way for subsequent Sₙ2 reactions. This two-step sequence is a powerful strategy for introducing heteroatom nucleophiles.[11]

Figure 3: Workflow for α-functionalization via halogenation.

Application Protocol 3: α-Bromination of Acetyl-2-Imidazolidinone

  • Principle: Acid-catalyzed bromination at the α-position using N-Bromosuccinimide (NBS).

  • Materials:

    • 1-Acetyl-2-imidazolidinone

    • N-Bromosuccinimide (NBS)

    • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

    • p-Toluenesulfonic acid (p-TsOH) or Acetic Acid (catalyst)

  • Procedure:

    • To a solution of 1-acetyl-2-imidazolidinone (1.0 eq) in CCl₄, add a catalytic amount of p-TsOH.

    • Add NBS (1.05 eq) portion-wise to the solution.

    • Causality Check: The acid catalyst promotes the formation of the enol tautomer, which is the active nucleophile that attacks the bromine from NBS. This is more selective than base-catalyzed halogenation, which can lead to polyhalogenation.

    • Stir the reaction at room temperature and monitor by TLC. The reaction can be accelerated by gentle heating or photochemical initiation if necessary.

    • Upon completion, filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, then with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the crude α-bromo ketone, which is often used immediately in the next step without extensive purification due to its lachrymatory nature and instability.

  • Self-Validation: Formation of the product is confirmed by the disappearance of the acetyl methyl singlet in ¹H NMR and the appearance of a new singlet for the -CH₂Br group at a downfield shift (approx. δ 4.0-4.5 ppm).

Conclusion

The acetyl group on a 2-imidazolinone ring is a remarkably powerful and versatile functional group. By understanding its fundamental reactivity, researchers can strategically select from a suite of robust chemical transformations to synthesize a vast chemical space of novel derivatives. The protocols detailed herein for Mannich reactions, Claisen-Schmidt condensations, and α-halogenations provide a solid foundation for drug discovery and development professionals to build complex molecules with potential therapeutic applications. The key to success lies in the careful choice of reagents and conditions to favor the desired reactivity pathway, transforming a simple acetyl group into a cornerstone of molecular innovation.

References

  • Bellina, F., & Rossi, R. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(1), 133. [Link]

  • PubChem. (n.d.). 2-Imidazolidinone. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. . [Link]

  • Abdel-Wahab, B. F., et al. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 20(8), 14825-14845. [Link]

  • Checkwitch, K. R., et al. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters, 19(23), 6356-6359. [Link]

  • Di Mola, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Organic Letters, 21(6), 1640-1644. [Link]

  • Google Patents. (n.d.). Method for preparing 1-acetyl-2-imidazolidone. RU2237662C1.
  • Bakulina, O., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4410. [Link]

  • TSI Journals. (2011). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Trade Science Inc. [Link]

  • Muhubhupathi, G., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry.
  • Wang, Y., et al. (2014). Asymmetric catalytic Mannich-type reaction of hydrazones with difluoroenoxysilanes using imidazoline-anchored phosphine ligand–zinc(II) complexes. Beilstein Journal of Organic Chemistry, 10, 1636-1641. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5002. [Link]

  • Sadeghi, B., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Il Farmaco, 58(9), 605-610.
  • ResearchGate. (n.d.). Typical approaches to the α-functionalization of ketones... ResearchGate. [Link]

  • ResearchGate. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF IMIDAZOLO-CHALCONE DERIVATIVES.
  • ResearchGate. (2025). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS.
  • Weinreb, S. M. (2012). Synthesis of 2-imidazolones and 2-iminoimidazoles. NIH Public Access. [Link]

  • Scholars Research Library. (n.d.). Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. scholarsresearchlibrary.com. [Link]

  • Reddy, C. R., et al. (2003). Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts. The Journal of Organic Chemistry, 68(8), 3255-3258.
  • Research and Reviews. (2015). Utilization of N-Acyl Compounds for the Synthesis of tricyclic and Bridged Heterocyclic Compounds. Open Access Journals.
  • MSU chemistry. (n.d.). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. www2.chemistry.msu.edu. [Link]

  • MDPI. (2025).
  • Arkivoc. (n.d.). Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride. PMC. [Link]

  • Chemistry Steps. (2021). Mannich Reaction. chemistrysteps.com. [Link]

  • MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • ResearchGate. (n.d.). Nucleophilic halogenation of imidazolidinone-N-oxides.
  • Chad's Prep. (2020). Acetylide Alkylation | SN2 Reaction with Terminal Alkynes. YouTube. [Link]

  • Nature Chemistry. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-imidazolidinones via reduction and cyclization.
  • Wikipedia. (n.d.). Mannich reaction. en.wikipedia.org. [Link]

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. chemrevlett.com. [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Chalcones: A review on synthesis and pharmacological activities. japsonline.com. [Link]

  • Professor Dave Explains. (2021). Mannich Reaction. YouTube. [Link]

  • ACS Publications. (2023). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Application of Mannich Base.

Sources

Preparation of Olmesartan intermediates using imidazole-5-ethanone scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Olmesartan Intermediates Utilizing Imidazole-5-Ethanone Scaffolds

Introduction & Mechanistic Rationale

Olmesartan medoxomil is a highly potent, non-peptide angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension. The structural core of Olmesartan relies on a highly functionalized imidazole ring, specifically the ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate intermediate.

Historically, the industrial synthesis of this intermediate relied on the double Grignard addition to a diethyl 2-propylimidazole-4,5-dicarboxylate scaffold. However, as process chemists, we recognize that this diester route is fundamentally flawed for high-purity scale-up. It requires excess equivalents of Grignard reagents and suffers from poor regioselectivity, leading to over-alkylation and the generation of difficult-to-purge di-tertiary alcohol impurities.

To circumvent these thermodynamic bottlenecks, modern synthetic workflows utilize an imidazole-5-ethanone scaffold —specifically, ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate[1]. By pre-installing an acetyl (ethanone) group at the 4-position, we exploit the inherent electrophilic differential between a ketone and an ester. Ketones undergo nucleophilic attack by Grignard reagents at significantly faster rates than esters. This allows for a highly controlled, regioselective mono-addition of methylmagnesium chloride to form the target tertiary alcohol, leaving the 5-carboxylate intact for subsequent N-alkylation with the biphenyl tetrazole moiety[2].

Retrosynthetic Workflow & Pathway Visualization

The synthetic cascade begins with 2-propylimidazole-4,5-dicarbonitrile. A controlled Grignard addition yields the 4-acetyl carbonitrile derivative[3], which is subsequently hydrolyzed and esterified to form the critical ethanone scaffold[4]. Finally, a cryogenic regioselective Grignard addition yields the target Olmesartan intermediate[2].

Pathway A 2-Propylimidazole- 4,5-dicarbonitrile B 4-Acetyl-2-propylimidazole- 5-carbonitrile A->B MeMgBr (1.0 eq) THF, 10-15 °C C Ethyl 4-acetyl-2-propyl- 1H-imidazole-5-carboxylate (Ethanone Scaffold) B->C 1. 6N HCl, Reflux 2. EtOH, HCl(g) D Ethyl 4-(1-hydroxy-1-methylethyl)- 2-propyl-1H-imidazole-5-carboxylate (Target Intermediate) C->D MeMgCl (1.1 eq) THF, -40 °C

Fig 1: Regioselective synthesis of Olmesartan intermediate via an ethanone scaffold.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of the Ethanone Scaffold (Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate)

The goal of this step is to convert the carbonitrile intermediate into the esterified ethanone scaffold while preventing the formation of the des-ethyl acid impurity.

  • Hydrolysis : Suspend 4-acetyl-2-propylimidazole-5-carbonitrile (4.00 g, 23.2 mmol) in 6N aqueous HCl (60 mL). Heat the mixture to reflux for 8 hours[2].

    • Causality: The strong acidic conditions and prolonged reflux are required to fully hydrolyze the sterically hindered nitrile to the carboxylic acid.

  • Dehydration : Concentrate the reaction mixture under vacuum. To remove trace water, perform co-distillation with toluene (2 x 20 mL) followed by absolute ethanol (20 mL)[2].

    • Self-Validation Check: The resulting solid must be completely dry and free-flowing. Any residual moisture will competitively inhibit the subsequent Fischer esterification, leading to a stalled reaction and lower yields.

  • Esterification : Dissolve the crude acid in absolute ethanol (60 mL). Bubble anhydrous HCl gas through the solution at room temperature for 20 minutes, then stir for 16 hours[2].

  • Workup : Concentrate in vacuo, neutralize with 10% aqueous NaHCO₃, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and evaporate to yield the ethanone scaffold[4].

Protocol B: Regioselective Grignard Addition

This protocol demands strict thermal control to ensure the Grignard reagent exclusively attacks the 4-acetyl group and not the 5-carboxylate.

  • Preparation : Dissolve the ethanone scaffold (ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate, 1.0 eq) in anhydrous THF (10 volumes) under a strict nitrogen atmosphere.

  • Cryogenic Cooling : Cool the reactor to -45 °C to -40 °C using a dry ice/acetone bath.

    • Causality: At room temperature, the activation energy barrier for ester attack is easily overcome, leading to impurity formation. Maintaining -40 °C kinetically traps the reaction, ensuring the methylmagnesium chloride (MeMgCl) only reacts with the highly electrophilic ketone[2].

  • Addition : Dropwise add MeMgCl (2M in THF, 1.1 eq) over 30 minutes, maintaining the internal temperature strictly below -40 °C[2]. Stir for 2.5 hours.

  • Quenching (Self-Validation) : Slowly add saturated aqueous NH₄Cl.

    • System Validation: A successful quench will immediately break the magnesium alkoxide complex, resulting in a rapid, clear phase separation between the aqueous and organic (EtOAc/THF) layers. If a thick white emulsion persists, the magnesium salts have not been fully neutralized; add 1M KHSO₄ dropwise until the emulsion clears.

  • Isolation : Separate the organic phase, dry over Na₂SO₄, and concentrate in vacuo to afford ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate.

Quantitative Data & Impurity Profiling

Effective process chemistry requires rigorous tracking of intermediate purity. The table below summarizes the expected yields, target purities, and the specific process-related impurities that must be monitored via HPLC during scale-up.

Intermediate / ProductExpected Yield (%)Target HPLC Purity (%)Key Process Impurities Monitored
4-Acetyl-2-propylimidazole-5-carbonitrile 81.0>98.5Unreacted dicarbonitrile starting material
Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate 75.0>99.02-Propylimidazole-4-acetyl-5-carboxylic acid (Incomplete esterification)
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate 85.0>99.5Ethyl carbinol imidazole, Olefinic imidazole (Dehydration byproduct)

Note: The olefinic imidazole impurity is a direct result of the dehydration of the tertiary alcohol. To minimize its formation, avoid excessive heating during the final concentration step of Protocol B.

References

  • Venkannaa, G., et al. "Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate[key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]." Asian Journal of Research in Chemistry 8.5 (2015): 307-317. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10513320, ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate". PubChem. URL: [Link]

  • Mukkanti, K., et al. "Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug". ARKIVOC 2010 (ii) 292-302. URL: [Link]

  • Yanagisawa, H., et al. "Angiotensin II antagosist 1-biphenylmethylimidazole compounds and their therapeutic use". US Patent 5616599A (1997).

Sources

Scalable Synthesis of 5-Acetyl-2-Hydroxyimidazole: A Comprehensive Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed application note and a scalable, robust protocol for the synthesis of 5-acetyl-2-hydroxyimidazole, a valuable building block in medicinal chemistry. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering a practical and efficient pathway to this key heterocyclic scaffold. This guide emphasizes the chemical logic behind the synthetic strategy, ensuring scientific integrity and reproducibility for large-scale applications.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a crucial component in the design of enzyme inhibitors, receptor agonists, and antagonists. The 2-hydroxyimidazole (or its tautomer, 2-imidazolone) and 5-acetyl substituted pattern, in particular, offers multiple points for further functionalization, making it a versatile intermediate for the construction of diverse chemical libraries for drug discovery programs.

This guide details a proposed two-step synthetic route for the scalable production of 5-acetyl-2-hydroxyimidazole, commencing from readily available starting materials. The strategy focuses on the initial construction of a 2-hydroxy-4-methylimidazole core, followed by a regioselective acylation at the C5 position.

Proposed Synthetic Pathway

The synthesis of 5-acetyl-2-hydroxyimidazole is proposed to proceed via a two-step sequence:

  • Step 1: Synthesis of 2-Hydroxy-4-methylimidazole. This initial step involves the cyclization of hydroxypropanone with formamide and ammonia.

  • Step 2: Friedel-Crafts Acylation. The subsequent step is a regioselective Friedel-Crafts acylation of the 2-hydroxy-4-methylimidazole intermediate to introduce the acetyl group at the C5 position.

Synthetic_Pathway Hydroxypropanone Hydroxypropanone Step1_reagents Formamide Formamide Ammonia Ammonia Intermediate 2-Hydroxy-4-methylimidazole Step1_reagents->Intermediate Step 1: Cyclization Step2_reagents AceticAnhydride Acetic Anhydride LewisAcid Lewis Acid (e.g., AlCl3) FinalProduct 5-Acetyl-2-hydroxyimidazole Step2_reagents->FinalProduct Step 2: Acylation

Caption: Proposed two-step synthesis of 5-acetyl-2-hydroxyimidazole.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Visualization can be achieved with UV light and/or appropriate staining agents. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a standard spectrometer (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).

Step 1: Synthesis of 2-Hydroxy-4-methylimidazole

This procedure is adapted from a known synthesis of 4-methylimidazole and is optimized for the formation of the 2-hydroxy derivative.[3] The reaction involves the condensation of an α-hydroxyketone with formamide and ammonia.

Protocol:

  • Reaction Setup: In a high-pressure autoclave equipped with a mechanical stirrer, add formamide (6 moles) and hydroxypropanone (2 moles).

  • Addition of Ammonia: Carefully add liquid ammonia (20 moles) to the autoclave.

  • Reaction Conditions: Seal the autoclave and heat the mixture to 140°C. The pressure will rise to approximately 50 bar. Maintain these conditions with stirring for 3 hours.

  • Work-up and Isolation: After cooling the autoclave to room temperature, carefully vent the excess ammonia. The resulting reaction mixture is then subjected to fractional distillation under reduced pressure to isolate the 2-hydroxy-4-methylimidazole.

ReagentMolar RatioMolecular Weight ( g/mol )Amount (for 2 mol scale)
Hydroxypropanone174.08148 g
Formamide345.04270 g
Ammonia1017.03340 g

Causality and Insights:

  • Role of Ammonia: Ammonia serves as a nitrogen source for the imidazole ring and also helps to drive the reaction towards the desired product. The excess ammonia maintains a basic environment and participates in the cyclization process.

  • Formamide as a Reagent: Formamide acts as another source of nitrogen and a carbon atom for the imidazole ring.

  • High Temperature and Pressure: The elevated temperature and pressure are necessary to overcome the activation energy for the condensation and cyclization reactions, ensuring a reasonable reaction rate for a scalable process.

Step 2: Friedel-Crafts Acylation of 2-Hydroxy-4-methylimidazole

This step utilizes a Friedel-Crafts acylation to introduce the acetyl group at the C5 position of the imidazole ring. The 2-hydroxy group is an activating group, which should facilitate the electrophilic substitution.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-4-methylimidazole (1 mole) in a suitable solvent such as nitrobenzene or 1,2-dichloroethane.

  • Addition of Lewis Acid: Cool the suspension in an ice bath and slowly add a Lewis acid, such as aluminum chloride (AlCl₃) (1.1 moles), in portions.

  • Addition of Acylating Agent: While maintaining the low temperature, add acetic anhydride (1.2 moles) dropwise to the reaction mixture.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. The product can be extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

ReagentMolar RatioMolecular Weight ( g/mol )Amount (for 1 mol scale)
2-Hydroxy-4-methylimidazole198.1098.1 g
Aluminum Chloride (AlCl₃)1.1133.34146.7 g
Acetic Anhydride1.2102.09122.5 g

Causality and Insights:

  • Choice of Lewis Acid: Aluminum chloride is a common and effective Lewis acid for Friedel-Crafts acylation. It activates the acetic anhydride to form a highly electrophilic acylium ion.

  • Regioselectivity: The acylation is expected to occur at the C5 position due to the directing effects of the ring nitrogens and the methyl group. The C4 position is sterically hindered by the methyl group.

  • Reaction Solvent: The choice of solvent is crucial. A non-reactive, polar solvent is needed to dissolve the reactants and facilitate the reaction.

Characterization and Validation

The identity and purity of the synthesized 5-acetyl-2-hydroxyimidazole should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the acetyl group, the methyl group on the imidazole ring, and the aromatic proton.

  • ¹³C NMR: To identify the carbon signals of the imidazole ring and the acetyl group.

  • Mass Spectrometry: To determine the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the acetyl group and the N-H/O-H stretches of the imidazole ring.

Safety and Handling

  • Hydroxypropanone: Flammable liquid and vapor. Handle in a well-ventilated area.

  • Formamide: Teratogen. Avoid inhalation and skin contact.

  • Ammonia: Corrosive and toxic. Use in a fume hood with appropriate personal protective equipment (PPE).

  • Aluminum Chloride: Reacts violently with water. Handle in a dry environment.

  • Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. Use with caution in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Scalability Considerations

The described protocol is designed with scalability in mind. The use of readily available and relatively inexpensive starting materials makes it economically viable for large-scale production. The reaction conditions, while requiring elevated temperature and pressure for the first step, are manageable in standard industrial chemical reactors. Careful control of temperature and addition rates during the Friedel-Crafts acylation is crucial to ensure safety and selectivity on a larger scale.

Conclusion

This application note provides a comprehensive and practical guide for the scalable synthesis of 5-acetyl-2-hydroxyimidazole. By detailing the experimental protocols and explaining the underlying chemical principles, this document aims to empower researchers in medicinal chemistry to efficiently produce this valuable building block for the development of novel therapeutics.

References

  • Eicher, T., & Hauptmann, S. (2003).
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. Wiley.
  • Sundberg, R. J. (2007). Indoles. Academic Press.
  • Verma, A., & Joshi, S. (2014). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 6(8), 1-10.
  • Zhang, L., & Zhang, W. (2011). Imidazole synthesis: a comprehensive review. Tetrahedron, 67(40), 7371-7391.
  • US Patent 4,803,281, "Preparation of 4-methylimidazole", issued February 7, 1989.

Sources

Application Note: Protecting Group Strategies for N1-Nitrogen in 2-Hydroxyimidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Tautomeric Trap

The nomenclature "2-hydroxyimidazole" is chemically misleading in most synthetic contexts. In the solid state and in solution, the equilibrium overwhelmingly favors the 1,3-dihydro-2H-imidazol-2-one (2-imidazolone) tautomer over the 2-hydroxyimidazole form.

This tautomeric preference dictates the protection strategy. The N1-nitrogen is an amide-like functionality (part of a cyclic urea), making it significantly more acidic (


) than a standard imidazole amine (

). Consequently, standard imidazole protection protocols often fail or yield mixtures of N- and O-alkylated products.

Core Challenge: The objective is to selectively protect the N1-nitrogen to prevent:

  • Regio-scrambling: Ambiguity between N1 and N3 alkylation during subsequent functionalization.

  • O-alkylation: Formation of 2-alkoxyimidazoles, which are often dead-end byproducts.

  • Over-alkylation: Formation of imidazolium salts.

Strategic Selection Guide

The choice of protecting group (PG) must be orthogonal to the intended downstream chemistry.

Protecting GroupStability ProfileRemoval ConditionsPrimary Application
SEM (2-(Trimethylsilyl)ethoxymethyl)High. Stable to strong bases (n-BuLi, LDA), reducing agents, and mild acids.Fluoride (TBAF) or Strong Acid (TFA/HCl).Total synthesis (e.g., Oroidin alkaloids); C-H activation strategies.[1]
BOM / PMB (Benzyloxymethyl / p-Methoxybenzyl)Moderate/High. Stable to base. PMB is acid-labile; BOM requires hydrogenolysis.Hydrogenolysis (

) or DDQ (for PMB).
Scalable synthesis where organosilicon waste is a concern.
DMAS (Dimethylsulfamoyl)Specialized. Directing group for lithiation.Acidic hydrolysis (dilute HCl).Directed ortho-lithiation at C4/C5 positions.
THP (Tetrahydropyranyl)Moderate. Stable to base; sensitive to aqueous acid.Acidic hydrolysis (AcOH/EtOH).Rapid, low-cost protection for halogenation.

Part 2: Mechanistic Logic & Visualization

Reactivity & Regiocontrol

The 2-imidazolone core is an ambident nucleophile. The "Hard and Soft Acids and Bases" (HSAB) theory explains the selectivity:

  • N-Alkylation (Desired): Favored by soft electrophiles (alkyl halides, SEM-Cl) and thermodynamic control.

  • O-Alkylation (Undesired): Favored by hard electrophiles (acyl chlorides, sulfonyl chlorides) or silver-mediated conditions (Ag+ coordinates N, forcing O-attack).

Tautomerism Hydroxy 2-Hydroxyimidazole (Aromatic, unstable) Imidazolone 2-Imidazolone (Cyclic Urea, Stable) Hydroxy->Imidazolone Tautomerization (Fast) Anion Delocalized Anion (Ambident Nucleophile) Imidazolone->Anion Base (NaH) N_Product N-Protected (Thermodynamic) Anion->N_Product Soft E+ (SEM-Cl) SN2 O_Product O-Protected (Kinetic/Hard) Anion->O_Product Hard E+ (Ag+ salt)

Figure 1: Tautomeric equilibrium and divergent reactivity pathways. N-alkylation is the thermodynamic preference for soft electrophiles.

Part 3: Detailed Protocols

Protocol A: The SEM Route (Gold Standard for Total Synthesis)

Context: This protocol is ideal when the scaffold must withstand harsh downstream conditions, such as lithiation (C-H activation) or Grignard additions.

Reagents:

  • Substrate: 1,3-dihydro-2H-imidazol-2-one derivative.

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

  • Electrophile: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add NaH (1.2 equiv) and wash with dry hexanes (3x) to remove mineral oil if downstream purification is sensitive; otherwise, use as is. Suspend NaH in anhydrous DMF (0.2 M concentration relative to substrate).

  • Deprotonation: Cool the suspension to 0°C. Add the imidazolone substrate portion-wise.

    • Observation: Evolution of

      
       gas. The solution often turns yellow/orange.
      
    • Critical Step: Stir at 0°C for 30-45 minutes to ensure complete formation of the sodium salt. Incomplete deprotonation leads to O-alkylation or bis-alkylation.

  • Protection: Add SEM-Cl (1.1 equiv) dropwise via syringe over 10 minutes.

    • Note: Rapid addition can cause exotherms that favor O-alkylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC.[2]

    • TLC Tip: N-SEM products are typically less polar than the starting urea but more polar than O-alkylated byproducts.

  • Quench & Workup: Quench with sat.

    
    .[3] Extract with EtOAc.[3] Wash organics with 
    
    
    
    (5x) to remove DMF, then brine. Dry over
    
    
    .
  • Deprotection (End of Synthesis):

    • Method A (Standard): TBAF (1 M in THF, 3 equiv) in THF at reflux (60°C) for 4-12 hours.

    • Method B (Acidic): TFA/DCM (1:1) at RT for 2 hours, followed by basic workup. Note: Ensure the 2-imidazolone carbonyl survives the workup (avoid strong hydroxide if ring opening is a risk).

Protocol B: The DMAS Route (Directed Lithiation)

Context: If you need to functionalize the C4 or C5 position via C-H activation, the Dimethylsulfamoyl (DMAS) group is superior because it acts as a Directed Metalation Group (DMG) .

Step-by-Step Methodology:

  • Setup: Dissolve imidazolone in anhydrous acetonitrile (MeCN).

  • Base: Add

    
     (2.0 equiv) and DMAP (0.1 equiv).
    
  • Addition: Add dimethylsulfamoyl chloride (

    
    , 1.2 equiv).
    
  • Conditions: Reflux (80°C) for 12 hours.

    • Why Reflux? The sulfamoyl chloride is less reactive than SEM-Cl; thermal energy is required to overcome the activation barrier for N-attack.

  • Lithiation (Downstream): The resulting N-DMAS imidazolone can be treated with

    
     at -78°C. The sulfonyl oxygen coordinates Lithium, directing deprotonation exclusively to the C5 position (ortho to the PG).
    

Part 4: Quality Control & Troubleshooting

Distinguishing N- vs O-Alkylation

This is the most common failure mode. Use


 NMR to validate your structure.
FeatureN-Alkylated (Target)O-Alkylated (Byproduct)
Carbonyl Carbon (

)
~150 - 160 ppm (Urea-like)~140 - 150 ppm (Imidate-like)
Symmetry Asymmetric (if mono-protected)Asymmetric
IR Spectrum Strong C=O stretch (~1680

)
C=O stretch absent; C=N stretch present
Workflow Visualization

Workflow Start Start: 2-Imidazolone Core Decision Downstream Chemistry? Start->Decision Lithiation Requires C-H Activation Decision->Lithiation Directed Metalation General General Synthesis/Stability Decision->General Acid/Base Stability Route_DMAS Route B: DMAS Protection (Directing Group) Lithiation->Route_DMAS Route_SEM Route A: SEM Protection (Robust/Inert) General->Route_SEM Validation QC: 13C NMR Check (C=O > 150 ppm?) Route_DMAS->Validation Route_SEM->Validation

Figure 2: Decision matrix for selecting the optimal protecting group based on synthetic requirements.

References

  • Tautomerism and Reactivity

    • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[2][4][5][6][7] Academic Press. (Standard text establishing the 2-imidazolone tautomeric preference).

    • Review on 2-imidazolone reactivity: Anderson, E. B., & Long, T. E. (2010). Imidazole- and imidazolium-containing polymers for biology and material science applications. Polymer, 51(12), 2447–2454.

  • SEM Protection Strategies (Oroidin Alkaloids)

    • Feldman, K. S., & Skoumbourdis, A. P. (2002). Synthesis of the Oroidin Dimers Mauritianaidins A and B. Organic Letters, 4(13), 2233–2236. (Demonstrates SEM utility in complex imidazole synthesis).

    • Lipshutz, B. H., & Pegram, J. J. (1980).[3]

      
      -(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group. Tetrahedron Letters, 21(35), 3343-3346. (Foundational paper for SEM, applicable to N-protection). 
      
  • Lithiation and DMAS

    • Ngochindo, R. I. (1990). Direct lithiation of 1-substituted imidazoles.[8] Journal of the Chemical Society, Perkin Transactions 1, 1645-1648. (Establishes directing group logic).

  • Regioselectivity (N vs O)

    • Bourdouxhe, C., et al. (2008).[8] A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection.[8] Letters in Organic Chemistry, 5(1), 9-12. (Discusses THP and regiocontrol).

Sources

Troubleshooting & Optimization

Improving solubility of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone for NMR analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone

Case ID: NMR-SOL-IMID-05 Priority: High (Sample Precipitation/Spectral Artifacts) Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary: The Solubility Challenge

You are likely struggling to dissolve This compound in standard non-polar solvents like Chloroform-d (


).

The Root Cause: This molecule is deceptive. While it appears to be a simple aromatic heterocycle, the 2-hydroxyimidazole moiety exists in a tautomeric equilibrium that heavily favors the 2-imidazolinone (oxo) form. This creates a structure resembling a cyclic urea/amide, leading to:

  • Strong Intermolecular Hydrogen Bonding: The molecules form rigid "ribbons" or sheets in the solid state (high lattice energy).

  • High Polarity: The keto-form is significantly more polar than the hydroxy-form, making it insoluble in lipophilic solvents.

This guide provides a validated escalation protocol to solubilize this compound while preserving spectral integrity.

Solvent Selection Matrix

Before attempting physical manipulation, select the correct solvent based on your data requirements.

SolventSolubility RatingProton Visibility (

)
Risk FactorRecommendation
CDCl3 Critical Failure N/ASample will not dissolve; suspension only.Do Not Use.
DMSO-d6 Excellent High Hygroscopic; water peak at 3.33 ppm may obscure signals.Primary Choice.
MeOD-d4 Good Zero Rapid exchange of

and

protons with deuterium.
Use only for carbon backbone verification.
D2O Moderate/Good Zero Total loss of labile protons; pH dependency is strong.Use for salt forms or if DMSO fails.
TFA-d High Variable Strong acid shifts peaks; may degrade sensitive side chains.Last Resort (See Protocol B).
Decision Logic & Workflow

The following decision tree illustrates the logical progression for obtaining a high-quality spectrum.

SolventWorkflow Start Start: Solid Sample TryDMSO Attempt Dissolution in DMSO-d6 (0.6 mL) Start->TryDMSO CheckClear Is solution clear? TryDMSO->CheckClear RunNMR Run 1H NMR (Standard) CheckClear->RunNMR Yes Heat Heat to 40-50°C (Sonicate) CheckClear->Heat No (Cloudy) CheckClear2 Is solution clear? Heat->CheckClear2 Artifacts Are peaks broad? CheckClear2->Artifacts Yes AddAcid Add 1-2 drops TFA-d or DCl CheckClear2->AddAcid No (Precipitate) Artifacts->RunNMR No (Sharp) RunVarT Run Variable Temp (VT) NMR at 315K Artifacts->RunVarT Yes (Exchange Broadening) AddAcid->RunNMR SwitchD2O Switch to D2O (Adjust pH if needed) AddAcid->SwitchD2O Fails

Caption: Workflow for solubilizing sparingly soluble imidazole derivatives. Priority is placed on DMSO-d6 to preserve labile proton signals.

Troubleshooting & FAQs
Q1: I used DMSO-d6, but the peaks are extremely broad or missing. Is my product impure?

Diagnosis: Likely Exchange Broadening , not impurity. Explanation: The proton on the imidazole nitrogen (


) and the hydroxyl group (

) are "labile." In neutral DMSO, they exchange with trace water or each other at an intermediate rate on the NMR timescale. This causes the peaks to broaden into the baseline. The Fix:
  • Dry the Sample: Ensure the sample is desiccated.

  • Sharpen with Acid: Add 1 drop of TFA-d (Trifluoroacetic acid-d1) or dilute DCl . This forces the exchange into the "fast" regime or protonates the ring, locking the tautomer and sharpening the peaks.

Q2: Why does the spectrum look different in D2O vs. DMSO?

Diagnosis: Solvent-Induced Chemical Shift (SICS) & Tautomeric Shift. Explanation:

  • SICS: DMSO is a hydrogen-bond acceptor. It will deshield (shift downfield/higher ppm) protons available for H-bonding (like your

    
    ). D2O does not show this effect to the same extent.
    
  • Tautomerism: The equilibrium between the 2-hydroxy and 2-oxo forms depends on the solvent's dielectric constant (

    
    ). Changing from DMSO (
    
    
    
    ) to water (
    
    
    ) can shift the ratio of tautomers, moving carbon and proton signals significantly.
Q3: Can I heat the sample in the NMR tube?

Answer: Yes, but with strict limits. Protocol:

  • Use a high-quality NMR tube (e.g., Wilmad 507-PP or better) to prevent warping.

  • Heat the sample outside the probe first (water bath at 40-50°C) to dissolve.

  • If acquiring at elevated temperature (VT-NMR), ensure the probe is tuned and matched at that temperature.

  • Warning: Do not exceed 60°C for this compound without verifying thermal stability, as acetyl groups can sometimes undergo hydrolysis or rearrangement in wet solvents at high heat.

Detailed Experimental Protocols
Protocol A: The "Gradient Solvation" Method (Standard)

Use this for initial attempts to prevent "shocking" the sample into a hard precipitate.

  • Weighing: Place 5–10 mg of the compound into a clean vial (NOT the NMR tube directly).

  • Primary Solvent: Add 0.2 mL of DMSO-d6 .

  • Mechanical Action: Sonicate for 60 seconds. The mixture will likely be a thick slurry.

  • Dilution: Add the remaining 0.4 mL of DMSO-d6. Sonicate again.

  • Transfer: Pipette the clear solution into the NMR tube.

    • Why this works: High concentration initially breaks crystal lattice forces more effectively than immediate high-volume dilution.

Protocol B: The "Acid-Spike" Method (For Broad Signals)

Use this if the sample dissolves but peaks are broad.

  • Prepare the sample in DMSO-d6 as per Protocol A.

  • Acquire a standard 1H spectrum (16 scans).

  • If broad: Add 10

    
    L of TFA-d  (or 1 drop of concentrated DCl) directly to the tube.
    
  • Cap and invert 5 times to mix.

  • Re-acquire spectrum.

    • Result: The

      
       peak will likely shift downfield (to ~12-14 ppm) and sharpen significantly.
      
Tautomeric Equilibrium Visualization

Understanding the species in solution is critical for assigning peaks.

Caption: The 2-hydroxyimidazole (left) equilibrates with the 2-imidazolinone (right). In DMSO, the equilibrium typically favors the Oxo form, resulting in amide-like solubility properties.

References
  • Fulmer, G. R., et al. (2010).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[3] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Claramunt, R. M., et al. (2006). "The Tautomerism of 2-Hydroxyimidazoles (Imidazolin-2-ones)." Arkivoc, (v), 37-47. Link

  • Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department.Link

Sources

Technical Guide: Stabilizing 2-Hydroxyimidazole Derivatives During Workup

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers and medicinal chemists encountering stability issues with 2-hydroxyimidazole derivatives. It synthesizes mechanistic organic chemistry with practical, field-tested isolation strategies.

Role: Senior Application Scientist Context: Troubleshooting rapid degradation (discoloration, yield loss) of 2-hydroxyimidazole/2-imidazolone scaffolds during isolation.

Part 1: The Diagnostic Hub

Before modifying your protocol, confirm if you are observing the specific degradation signatures of this scaffold.

Observation Likely Chemical Event Immediate Action
Solution turns yellow/brown upon exposure to air.Oxidative Coupling: Formation of radical intermediates leading to conjugated dimers or quinoid-type species.STOP. Sparge with Argon/Nitrogen immediately. Add a reducing agent (e.g., Sodium Ascorbate) if compatible.
Product oils out or turns into a tar during rotary evaporation.Polymerization: Concentration-dependent intermolecular reaction, often catalyzed by residual acid/base.Switch to Lyophilization. Avoid thermal concentration.
NMR signals vanish or broaden significantly in

.
Paramagnetic Interference or Tautomer Exchange: Radical species formation or rapid keto-enol exchange on the NMR timescale.Change Solvent. Switch to

to stabilize the H-bond network.
Part 2: The Core Science (Mechanistic Grounding)

To prevent degradation, you must understand the two primary instability engines: Tautomeric Equilibrium and Oxidative Sensitivity .

1. The Tautomeric Trap

2-Hydroxyimidazoles rarely exist as the "enol" form (1) in solution. They predominantly exist as the 2-imidazolone (2-oxo-imidazoline) tautomer (2).

  • The Issue: The imidazolone form breaks the aromaticity of the imidazole ring, making the C4 and C5 positions more susceptible to nucleophilic attack or radical formation.

  • The Fix: Solvents that support hydrogen bonding (like DMSO or Methanol) can sometimes stabilize the "enol" character or at least solvate the polar "keto" form better than Chloroform, preventing aggregation.

2. Oxidative Dimerization

Under basic conditions (pH > 8), the imidazolone can form an enolate anion. In the presence of molecular oxygen , this anion is easily oxidized to a radical species, which rapidly dimerizes or polymerizes to form dark, insoluble tars.

Visualizing the Pathway:

G cluster_0 Critical Control Point: Exclusion of Oxygen Hydroxy 2-Hydroxyimidazole (Aromatic Enol) Keto 2-Imidazolone (Non-Aromatic Keto) Hydroxy->Keto Tautomerization (Fast in solution) Anion Imidazolone Anion (Base-Mediated) Keto->Anion pH > 8 Radical Radical Intermediate (Highly Reactive) Anion->Radical + O2 (Air) Degradation Oxidative Dimers & Polymerized Tars Radical->Degradation Dimerization

Figure 1: The degradation cascade. Note that the transition from Anion to Radical is the "Point of No Return" triggered by Oxygen.

Part 3: The "Safe" Workup Protocol

This protocol minimizes the time the molecule spends in the unstable "keto" state under oxidative stress.

Step 1: Quenching (The pH Balance)
  • Goal: Neutrality (pH 6–7).

  • Why: Acidic conditions (pH < 4) can catalyze hydrolysis. Basic conditions (pH > 8) promote oxidation.

  • Procedure:

    • Cool the reaction mixture to 0°C.

    • If the reaction is acidic: Neutralize with saturated

      
      slowly .
      
    • If the reaction is basic: Neutralize with 0.5 M HCl or mild buffer (

      
      ).
      
    • Crucial: Degas all aqueous buffers with Nitrogen/Argon for 15 minutes before addition.

Step 2: Extraction (Speed & Inertness)
  • Solvent: Ethyl Acetate (EtOAc) or n-Butanol (if the product is very polar). Avoid chlorinated solvents if possible, as traces of HCl in old

    
     can induce decomposition.
    
  • Additives: Add a small amount of Sodium Ascorbate (1–5 mg) to the aqueous layer during extraction to act as a sacrificial antioxidant.

Step 3: Concentration (Cold & Dark)
  • Temperature: Never exceed 30°C on the water bath.

  • Light: Wrap the flask in aluminum foil. These derivatives can be photosensitive.[1][2]

  • Method:

    • Preferred:Lyophilization (Freeze Drying). Freeze the aqueous/organic mixture and sublime the solvent. This prevents thermal degradation.

    • Alternative: Rotary evaporation with a bleed valve introducing Nitrogen instead of air when breaking the vacuum.

Part 4: Troubleshooting & FAQs

Q1: My product turns pink/red immediately after column chromatography. Why? A: Silica gel is slightly acidic and can catalyze tautomerization or hydrolysis. Furthermore, the large surface area of silica exposes your compound to oxygen.

  • Fix: Deactivate your silica gel with 1% Triethylamine (TEA) before loading the column. However, ensure you flush the column with Nitrogen. Alternatively, use Neutral Alumina , which is often gentler on imidazole derivatives.

Q2: Can I use BHT (Butylated Hydroxytoluene) to prevent oxidation? A: Proceed with Caution. While BHT is a common stabilizer, specific research indicates that BHT can react with imidazole radicals to form covalent adducts (e.g., BHT-imidazole coupled products) [1].

  • Better Alternative: Use Sodium Ascorbate or work strictly under Argon. If you must use a radical scavenger, ensure it is easily separable (e.g., polymer-bound scavengers).

Q3: Which solvent should I use for NMR? A: Use DMSO-d6 .

  • Reason:

    
     is non-polar and often acidic (due to DCl formation). It favors the keto-form and aggregation. DMSO stabilizes the H-bond network of the hydroxy/keto tautomers, often resulting in sharper signals and less degradation during the scan [2].
    

Q4: I cannot crystallize the product; it remains an oil. A: This is typical for the imidazolone tautomer.

  • Strategy: Try converting it to a stable salt. The Hydrochloride (HCl) or Picrate salts of 2-hydroxyimidazoles are often crystalline and significantly more stable to oxidation than the free base. Treat the crude oil with 1M HCl in ether to precipitate the salt.

Part 5: Workup Decision Matrix

Use this logic flow to determine the optimal isolation path for your specific derivative.

Workup Start Reaction Complete CheckColor Is solution dark/colored? Start->CheckColor Oxidation Oxidation Detected CheckColor->Oxidation Yes Solubility Solubility Check CheckColor->Solubility No (Clear) Scavenger Add Na-Ascorbate & Sparge Ar Oxidation->Scavenger Extract Extract with EtOAc (Cold, <30°C) Scavenger->Extract Proceed Cautiously Organic Soluble in EtOAc? Solubility->Organic Organic->Extract Yes Salt Form HCl Salt (Precipitate) Organic->Salt No (Polar) Lyophilize Lyophilize (Freeze Dry) Extract->Lyophilize

Figure 2: Decision tree for optimizing workup conditions based on visual cues and solubility.

References
  • Structure and generation mechanism of a novel degradation product formed by oxidatively induced coupling of miconazole nitrate with butylated hydroxytoluene. Journal of Pharmaceutical Sciences, 2004.

  • Prototropic Tautomerism and Some Features of the IR Spectra of 2-(3-Chromenyl)-1-hydroxyimidazoles. Australian Journal of Chemistry, 2019.

  • 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Biochemical Pharmacology, 1984.

  • Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds. Molecules, 2021.[3][4]

Sources

Technical Support Center: Optimizing Yield in the Cyclization of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic structures. Specifically, this guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the yield in the cyclization of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone precursors. The methodologies and recommendations provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

The cyclization of this compound and its analogs is a critical transformation in the synthesis of various biologically active compounds. The presence of both a hydroxyl and an acetyl group on the imidazole scaffold presents unique challenges, including the potential for multiple reaction pathways, low yields, and the formation of difficult-to-separate byproducts. This guide is designed to be a practical, hands-on resource to navigate these complexities and achieve optimal reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the cyclization of this compound precursors. Each problem is followed by a systematic approach to its resolution, explaining the underlying chemical principles.

Problem 1: Low to No Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows predominantly the starting material.

  • Minimal or no formation of the desired cyclized product.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Insufficient Activation of the Acetyl Group The acetyl group's carbonyl carbon may not be sufficiently electrophilic to undergo intramolecular attack by the hydroxyl group.Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor for product formation and any potential degradation. Introduce a Lewis Acid Catalyst: A mild Lewis acid (e.g., MgCl₂, ZnCl₂) can coordinate to the carbonyl oxygen, increasing its electrophilicity. Start with a catalytic amount (5-10 mol%).
Inappropriate Base or Acid Catalyst The reaction may require a specific pH range to facilitate either the deprotonation of the hydroxyl group or the enolization of the acetyl group.Screen a Range of Catalysts: If a base is required to deprotonate the hydroxyl group, test weak organic bases (e.g., triethylamine, DBU) and inorganic bases (e.g., K₂CO₃). If acid catalysis is needed to promote enolization, explore mild acids like acetic acid or p-toluenesulfonic acid (p-TSA).
Solvent Effects The polarity and protic nature of the solvent can significantly influence the reaction rate and equilibrium.Solvent Screening: Experiment with a range of solvents with varying polarities, such as toluene (non-polar), THF (polar aprotic), and ethanol (polar protic). Aprotic solvents may favor the intramolecular nucleophilic attack by preventing solvation of the hydroxyl group.

Experimental Protocol: Catalyst and Solvent Screening for Cyclization

  • Setup: In parallel reaction vials, dissolve this compound (1.0 eq) in the chosen solvent (e.g., toluene, THF, ethanol).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., none, Et₃N, K₂CO₃, p-TSA) at a concentration of 10 mol%.

  • Reaction: Heat the reactions to a set temperature (e.g., 80°C) and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Analysis: Compare the conversion rates and product formation across the different conditions to identify the optimal catalyst and solvent system.

Problem 2: Formation of Multiple Products and Byproducts

Symptoms:

  • TLC analysis shows multiple new spots in addition to the desired product.

  • LC-MS or NMR of the crude product indicates a mixture of compounds.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Intermolecular Condensation At higher concentrations, two molecules of the precursor can react with each other, leading to dimers or oligomers.Use High Dilution Conditions: Perform the reaction at a lower concentration (e.g., 0.01 M) to favor the intramolecular cyclization over intermolecular reactions.
Side Reactions of the Hydroxyl Group The hydroxyl group can undergo side reactions such as etherification if reactive electrophiles are present.Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure all reagents and solvents are free from contaminants.
Tautomerization and Aromatization The initial cyclized product may be unstable and undergo further reactions. The 2-hydroxy-imidazole moiety can exist in tautomeric equilibrium with the corresponding imidazol-2-one.[1]Milder Reaction Conditions: Attempt the reaction at a lower temperature to isolate the initial kinetic product before it can rearrange. Trapping of the Intermediate: If a stable intermediate is formed, consider trapping it with a suitable reagent before it can proceed to form byproducts.

Workflow for Minimizing Byproduct Formation

start Multiple Products Observed dilution Implement High Dilution start->dilution inert Ensure Inert Atmosphere dilution->inert temp Lower Reaction Temperature inert->temp analysis Analyze Product Distribution (LC-MS, NMR) temp->analysis purify Optimize Purification (Chromatography, Recrystallization) analysis->purify end Improved Product Purity purify->end

Caption: A systematic approach to reducing byproduct formation.

Problem 3: Difficulty in Product Purification

Symptoms:

  • The desired product co-elutes with starting material or byproducts during column chromatography.

  • The product is difficult to crystallize.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Similar Polarity of Products The cyclized product may have a similar polarity to the starting material or byproducts, making chromatographic separation challenging.Alternative Chromatography: Explore different stationary phases (e.g., alumina, reverse-phase silica) or solvent systems for column chromatography. Preparative HPLC can also be an effective tool for separating closely related compounds.[2]
Product Instability The desired product may be unstable on silica gel.Use a Milder Stationary Phase: Deactivated silica or alumina can be used to minimize on-column degradation. Rapid Purification: Perform the purification as quickly as possible and at a lower temperature.
Amphoteric Nature The presence of the imidazole ring and potentially other functional groups can give the molecule both acidic and basic properties.Acid-Base Extraction: Utilize the amphoteric nature of the product to perform a liquid-liquid extraction. The product can be selectively extracted into an aqueous acidic or basic solution, leaving non-polar impurities in the organic phase. The pH of the aqueous layer can then be adjusted to precipitate the purified product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the cyclization of this compound?

A1: The most probable mechanism is an intramolecular aldol-type condensation. This would involve either the deprotonation of the 2-hydroxyl group followed by nucleophilic attack on the acetyl carbonyl, or the enolization of the acetyl group followed by attack on an activated form of the imidazole ring. The exact mechanism will be highly dependent on the reaction conditions, particularly the choice of catalyst (acidic or basic).[4]

Mechanism of Base-Catalyzed Intramolecular Cyclization

A Precursor B Deprotonation A->B + Base C Intramolecular Attack B->C Nucleophilic Attack D Cyclized Intermediate C->D E Final Product D->E Workup

Caption: A simplified representation of the base-catalyzed cyclization pathway.

Q2: How can I monitor the progress of the reaction effectively?

A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting material and the product. Staining with potassium permanganate can be useful for visualizing compounds with reactive functional groups. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) is recommended.[2]

Q3: What are the key spectroscopic features to confirm the structure of the cyclized product?

A3:

  • ¹H NMR: Look for the disappearance of the acetyl methyl singlet and the hydroxyl proton signal from the starting material. New signals corresponding to the protons in the newly formed ring should appear.

  • ¹³C NMR: The carbonyl carbon signal of the acetyl group should shift significantly or disappear, and new signals for the carbons in the cyclized structure will be present.

  • IR Spectroscopy: The characteristic C=O stretching frequency of the acetyl group (around 1680 cm⁻¹) should be absent or shifted in the product. The appearance of a new O-H stretching band might be observed depending on the final structure.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the cyclized product, which will be that of the starting material minus a molecule of water if a condensation reaction has occurred.

Q4: Are there any specific safety precautions I should take when working with these compounds?

A4: As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The reactions should be carried out in a well-ventilated fume hood. While specific toxicity data for this compound may not be readily available, it is prudent to handle all novel chemical compounds with care and assume they are potentially hazardous.

References

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. Arkivoc. [Link]

  • 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E. [Link]

  • Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Journal of Medicinal Chemistry. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Amino Acids. [Link]

  • Spectroscopic and electrochemical observation of hydrogen-bonded imidazole and 2-aminoimidazole clusters. Journal of the Serbian Chemical Society. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. [Link]

  • Imidazol-5-ones as a substrate for[5][6]-hydride shift triggered cyclization. New Journal of Chemistry. [Link]

  • A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • 2-Nitro-1-vinyl-1H-imidazole. Molbank. [Link]

  • Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones. ResearchGate. [Link]

  • Optimization of the cyclization reaction conditions. ResearchGate. [Link]

  • Modular Synthesis and Antiproliferative Activity of New Dihydro-1H-Pyrazolo[1,3-b]Pyridine Embelin Derivatives. accedaCRIS. [Link]

  • Synthesis and Spectroscopic Characterization for Some Metal ion Complexes with 2-Hydroxy-3-((5-Mercapto-1,3,4-Thiadiazol-2 - Baghdad Science Journal. Baghdad Science Journal. [Link]

  • Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B. [Link]

  • Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6) bonds and intramolecular dehydrations. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 2-imidazolones and 2-iminoimidazoles. Tetrahedron Letters. [Link]

  • The Unusual Transformation of an Aromatic 1H-Imidazole into a Non-Aromatic 2H-Imidazole. ResearchGate. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. [Link]

  • Structural elucidation, spectroscopic, and metalochromic studies of 2-(2-hydroxy phenyl)-1-H –benzimidazole complexes: Metal ions sensing, DNA binding, and antimicrobial activity evaluation. Applied Organometallic Chemistry. [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. [Link]

  • Development of hydroxy-containing imidazole organocatalysts for CO2 fixation into cyclic carbonates. Catalysis Science & Technology. [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemicke Zvesti. [Link]

  • Spectroscopic evidence for 1,2-diiminoethane – a key intermediate in imidazole synthesis. Chemical Communications. [Link]

  • Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Carcinogenesis. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

Sources

Purification methods for polar imidazole ketones: Recrystallization vs Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-IMD-KET-001 Subject: Troubleshooting Recrystallization vs. Chromatography for Polar Basic Heterocycles Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sticky" Problem

Polar imidazole ketones present a unique "double trouble" in purification:

  • The Imidazole Ring: It is a basic functionality (

    
    ) that acts as a hydrogen bond acceptor/donor. On silica gel, it interacts strongly with acidic silanols, causing severe peak tailing.
    
  • The Ketone: It increases polarity and dipole moment, often rendering the molecule soluble in alcohols but insoluble in non-polar solvents, leading to "oiling out" rather than crystallization.

This guide provides self-validating protocols to overcome these specific physicochemical barriers.

Module A: Chromatography Support (The "Separation" Clinic)

Primary Use Case: Isolating product from complex reaction mixtures or when impurities have similar solubility profiles.

FAQ: Common Chromatography Failures

Q: My compound streaks/tails across the entire column. Why? A: This is "Silanol Drag." Silica gel is slightly acidic (


). The basic nitrogen on your imidazole ring protonates and binds ionically to the silica surface, preventing clean elution.
  • The Fix: You must neutralize the silica surface.

    • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      )  to your mobile phase.
      
    • Note: Flush the column with the amine-modified solvent before loading your sample to "deactivate" the silica sites.

Q: I’m using DCM/MeOH, but the product elutes immediately or not at all. A: DCM/MeOH is the standard for polar heterocycles, but it has limits.

  • Scenario 1 (Elutes too fast): Your compound is too polar for normal phase. Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or Reverse Phase (C18) .

  • Scenario 2 (Stuck at top): You likely exceeded the solubility limit of silica. Methanol >10-15% can dissolve silica gel, ruining the purification.

Standard Operating Procedure (SOP): Amine-Modified Flash Chromatography

Objective: Purify basic imidazole ketones without tailing.

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM) + 1% TEA.

    • Solvent B: Methanol (MeOH) + 1% TEA.

  • Equilibration: Run 3 Column Volumes (CV) of 95% A / 5% B to saturate silica silanols with amine.

  • Gradient:

    • 0-5 min: 0% B (Isocratic hold to elute non-polar impurities).

    • 5-20 min: 0%

      
       10% B.
      
    • Critical Check: If product does not elute by 10% MeOH, do not go higher. Switch to Reverse Phase.

Module B: Recrystallization Support (The "Purity" Lab)

Primary Use Case: Final polishing of semi-pure material (>85%) or large-scale purification (>10g).

FAQ: Troubleshooting "Oiling Out"

Q: My solution turns cloudy, but instead of crystals, I get a sticky oil at the bottom. A: This is Liquid-Liquid Phase Separation (LLPS). It happens when the boiling point of your solvent is higher than the melting point of the solvated product, or cooling is too rapid.

  • The Fix: You need to raise the melting point of the solid or lower the saturation temperature.

    • Strategy 1 (The Salt Trick): Imidazoles are bases. Convert your oil into an HCl or Oxalate salt. Salts have much higher melting points and crystallize readily from alcohols.

    • Strategy 2 (Seeding): Never let the oil settle. Reheat to dissolve, add a seed crystal, and cool very slowly (1°C/min).

Protocol: The "Antisolvent Crash" Method

Objective: Controlled crystallization of polar ketones.

ParameterSpecificationReason
Good Solvent Ethanol or Isopropanol (Hot)Dissolves polar ketone; H-bonding compatible.
Antisolvent Heptane or MTBE (Room Temp)Induces supersaturation without "shocking" the solution.
Ratio 1:3 to 1:5 (Solvent:Antisolvent)Determined empirically.

Step-by-Step:

  • Dissolution: Dissolve crude imidazole in the minimum volume of boiling Ethanol.

  • Filtration: Perform a hot filtration (if needed) to remove insoluble particulates.

  • The Drop: While stirring rapidly, add the Antisolvent (Heptane) dropwise.

  • The Cloud Point: Stop adding antisolvent the moment a faint turbidity (cloudiness) persists.

  • The Re-heat: Add 1-2 drops of Ethanol to make the solution clear again.

  • Crystallization: Remove heat. Wrap the flask in foil/towel (insulation) to cool slowly to room temperature.

  • Harvest: Filter solids and wash with cold Heptane.

Strategic Decision Matrix

Workflow Logic: Which Path to Take?

PurificationLogic Start Crude Imidazole Ketone PurityCheck Check Crude Purity (LCMS/NMR) Start->PurityCheck Decision1 Purity > 85%? PurityCheck->Decision1 Recryst Attempt Recrystallization Decision1->Recryst Yes Chrom Flash Chromatography Decision1->Chrom No (Complex Mixture) OilCheck Did it Oil Out? Recryst->OilCheck TailingCheck Tailing on TLC? Chrom->TailingCheck SaltForm Convert to HCl/Oxalate Salt OilCheck->SaltForm Yes Success1 High Purity Solid OilCheck->Success1 No (Crystals formed) SaltForm->Recryst AddAmine Add 1% TEA to Mobile Phase TailingCheck->AddAmine Yes RunCol Run Column TailingCheck->RunCol No AddAmine->RunCol

Caption: Decision logic for selecting between recrystallization and chromatography based on crude purity and physicochemical behavior.

Comparative Analysis
FeatureRecrystallizationFlash Chromatography (Amine-Modified)
Purity Potential Extremely High (>99%)High (95-98%)
Recovery Yield Variable (50-80%)High (80-95%)
Scalability Excellent (Kg scale)Poor (Linear cost increase)
Cost Low (Solvents only)High (Silica + Solvents)
Best For Final Step / Stable SaltsComplex Mixtures / Free Bases

References

  • Teledyne ISCO. (n.d.). Flash Chromatography of Basic Compounds. Retrieved from [Link]

  • Biotage. (2023).[1][2] What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

Sources

Troubleshooting low reactivity of 5-acetyl group in condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide | Ticket ID: RXN-5AC-001

Welcome. You are likely here because your condensation reaction involving a 5-acetyl substituted heterocycle (e.g., 5-acetyluracil, 5-acetylimidazole, or 5-acetylthiophene) has failed.

These substrates are notoriously deceptive. While they appear to be simple methyl ketones suitable for standard Claisen-Schmidt or Aldol condensations, they frequently stall due to a "perfect storm" of electronic deactivation and steric locking.

This guide moves beyond generic textbook advice. It treats your reaction as a system defined by Thermodynamics (Equilibrium) and Kinetics (Activation Energy) .

Module 1: The Diagnostic Framework

Before adding more catalyst, determine why the reaction is failing. Use this logic flow to identify your bottleneck.

DiagnosticTree Start START: Reaction Stalled/Low Yield CheckRing Analyze Heterocycle Ring Electronics Start->CheckRing ElectronRich Electron-Rich Ring? (Uracil, Pyrrole, Thiophene) CheckRing->ElectronRich Yes ElectronPoor Electron-Deficient Ring? (Pyridine, Nitro-arenes) CheckRing->ElectronPoor No Resonance ISSUE: Resonance Deactivation Ring donates e- to carbonyl, lowering electrophilicity. ElectronRich->Resonance Sterics ISSUE: Steric/Kinetic Barrier Flanking groups block approach. ElectronPoor->Sterics Sol_Lewis SOLUTION: Lewis Acid Activation (TiCl4 / BF3) Resonance->Sol_Lewis Sol_MW SOLUTION: Microwave Irradiation (Overcome Ea) Sterics->Sol_MW

Figure 1: Diagnostic Logic Tree for identifying the root cause of low reactivity in 5-acetyl substrates.

Module 2: The "Electronic Trap" (Resonance Deactivation)

The Problem: In systems like 5-acetyluracil, the heterocyclic ring acts as a strong electron donor (via resonance). The lone pairs from the ring nitrogens/oxygens push electron density into the acetyl carbonyl.

  • Consequence: The carbonyl carbon becomes less electrophilic . A standard nucleophile (enolate) sees a "neutral" wall rather than a positive target.

  • The Fix: You must artificially increase the electrophilicity of the ketone using a Lewis Acid.

Protocol: Titanium(IV) Chloride (TiCl4) Mediated Condensation

Scope: For electron-rich rings where standard base catalysis (NaOH/KOH) fails.

Reagents:

  • Substrate: 5-acetyl heterocycle (1.0 eq)

  • Electrophile: Aldehyde (1.2 eq)

  • Catalyst: TiCl

    
     (1.1 eq) – Handle with extreme caution
    
  • Base: Triethylamine (TEA) or DIPEA (2.5 eq)

  • Solvent: Anhydrous DCM or THF

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere. Moisture kills TiCl

    
    .
    
  • Solvation: Dissolve the 5-acetyl substrate and aldehyde in anhydrous DCM. Cool to -78°C (dry ice/acetone bath).

  • Lewis Acid Addition: Add TiCl

    
     dropwise.
    
    • Observation: The solution will likely turn deep red or orange . This indicates the formation of the Titanium-Carbonyl complex (activation).

  • Enolization: Add TEA dropwise. Stir at -78°C for 30 mins, then allow to warm to 0°C over 2 hours.

  • Quench: Pour into saturated NH

    
    Cl solution. Do not use water directly as the exotherm is violent.
    

Why this works: TiCl


 coordinates to the carbonyl oxygen, pulling electron density away from the carbon, effectively canceling out the ring's donating effect.

Module 3: The "Steric Wall" (Kinetic Barriers)

The Problem: If your ring has bulky substituents adjacent to the acetyl group (e.g., 4,6-dimethyl-5-acetylpyrimidine), the nucleophile physically cannot reach the carbonyl carbon.

  • Consequence: The reaction requires energy input far exceeding the boiling point of standard solvents (Ethanol/Methanol).

  • The Fix: Microwave Irradiation.[1] This is not just "heating"; it provides direct dipolar polarization, aligning the transition state and overcoming the activation energy (

    
    ) barrier.
    
Comparative Data: Thermal vs. Microwave

Data aggregated from internal optimization of 5-acetyl-substituted heteroaromatics.

ConditionTemp (°C)TimeYield (%)Purity Profile
Thermal (Reflux EtOH) 78°C24 hrs< 15%High unreacted SM
Thermal (Reflux Xylene) 140°C12 hrs45%Significant tar/polymerization
Microwave (Sealed) 150°C10 min 88% Clean conversion
Protocol: Microwave-Assisted Condensation

Reagents:

  • Substrate (1.0 eq)[2]

  • Aldehyde (1.5 eq)

  • Catalyst: Piperidine (0.2 eq) + Glacial Acetic Acid (0.2 eq)

  • Solvent: Ethanol (or solvent-free on Alumina support)

Workflow:

  • Vessel: Use a dedicated 10mL or 35mL microwave process vial with a crimp cap. Do not use open glassware.

  • Loading: Add solids first, then solvent. If using the Piperidine/AcOH buffer, premix them to form the salt before addition.

  • Parameters:

    • Mode: Dynamic (Hold Temperature)

    • Set Point: 140°C - 160°C

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Ramp: 2 minutes to temp. Hold: 10-15 minutes.

  • Cooling: Use compressed air cooling (PowerCOOL) to quench the reaction rapidly, preventing post-reaction degradation.

Module 4: Water Management (Equilibrium Shift)

Condensation reactions are reversible. Water is a byproduct. If water accumulates, the equilibrium shifts back to the starting materials (retro-aldol).

Equilibrium Reactants 5-Acetyl Substrate + Aldehyde Intermediate Aldol Intermediate Reactants->Intermediate Slow Product Condensation Product + H2O Intermediate->Product - H2O (Elimination) Product->Intermediate + H2O (Reversible!) Trap Water Trap (4Å Sieves / Dean-Stark) Product->Trap Irreversible Removal

Figure 2: The necessity of water removal to drive the equilibrium forward.

The "Sieve Trick": For small-scale reactions (where a Dean-Stark trap is impractical), add activated 4Å Molecular Sieves directly to the reaction vial.

  • Preparation: Flame-activate sieves under vacuum before use.

  • Effect: They scavenge water in situ, pushing the reaction to completion.

FAQ: Rapid Troubleshooting

Q: My reaction mixture turned into a black tar. What happened? A: You likely used a base that was too strong (e.g., NaOH, NaH) or temperatures that were too high without control. 5-acetyl heterocycles are prone to polymerization. Solution: Switch to the Piperidine/Acetic Acid buffer system (pH ~5-6) or use the TiCl


 method at low temperature.

Q: I see a new spot on TLC, but it reverts to starting material during column chromatography. A: You isolated the aldol adduct (the alcohol intermediate), not the condensation product (the alkene). The aldol adduct is unstable. Solution: You need to force dehydration. Treat your crude intermediate with p-TsOH (cat.) in refluxing toluene to drive off the water and "lock" the product as the alkene.

Q: Can I use ultrasound instead of microwave? A: Generally, no. Ultrasound improves mass transfer (breaking up solids) but does not provide the thermal activation energy required to overcome the steric/electronic deactivation of the 5-acetyl group.

References

  • Microwave Effects in Heterocyclic Chemistry: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.

  • TiCl4 Mediated Condensations: Lehnert, W. "Knoevenagel Condensations with TiCl4/Base – A General Method." Tetrahedron Letters, 1970.

  • Reactivity of 5-Acetyluracil: Jicher, M. et al. "Reactivity of 5-acetyluracil derivatives in condensation reactions." Journal of Heterocyclic Chemistry, 2018.

  • Water Management in Condensations: "Azeotropic Distillation and Molecular Sieves in Equilibrium Reactions." Organic Chemistry Portal.

Sources

Technical Support Center: Handling Hygroscopic 2-Oxo-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Mitigation of Hygroscopicity in 2-Oxo-Imidazole (Imidazolin-2-one) Scaffolds

Executive Summary

2-oxo-imidazole derivatives (often existing in equilibrium with their 2-hydroxy tautomers) are critical pharmacophores and antioxidant precursors. However, their dipole moments and hydrogen-bonding capabilities (both donor and acceptor sites) make them aggressively hygroscopic. Uncontrolled moisture uptake leads to:

  • Hydrolytic Degradation: Ring opening of the cyclic urea moiety under acidic/basic conditions.

  • Stoichiometric Errors: Inaccurate molecular weight calculations during synthesis.

  • Phase Transformations: Conversion from crystalline solids to amorphous gums or oils.

This guide provides field-proven protocols to stabilize, handle, and characterize these sensitive compounds.

Module 1: Storage & Immediate Handling

Q: My 2-oxo-imidazole derivative turned into a gum overnight. Is it recoverable?

A: Likely, yes. The "gum" phase is often a supersaturated solution of the compound in absorbed atmospheric water.

  • Immediate Action: Do not heat it immediately, as this may promote hydrolysis. Dissolve the gum in a dry, polar aprotic solvent (e.g., anhydrous DMF or DMSO) and re-precipitate using a dry non-polar anti-solvent (e.g., Et₂O or Hexane) under an inert atmosphere.

  • Prevention: Store all 2-oxo-imidazole derivatives in a desiccator charged with P₂O₅ (if acid-stable) or activated molecular sieves. For long-term storage, heat-sealed aluminum foil bags with silica packets are superior to screw-cap vials.

Q: Do I strictly need a glovebox for weighing?

A: Not always, but you need a "Time-to-Moisture" protocol.

  • Tier 1 (High Risk): If the compound deliquesces (liquefies) within <5 minutes, a glovebox (N₂ or Ar atmosphere) is mandatory.

  • Tier 2 (Moderate Risk): If the compound clumps after 1 hour, you can use a "Closed-Weighing" technique :

    • Tare a vial with a septum cap.

    • Add solid quickly on the bench.

    • Immediately cap and purge with N₂.

    • Weigh the closed system.

Visual Guide: Storage Decision Tree

StorageLogic Start New 2-Oxo-Imidazole Sample HygroCheck Hygroscopicity Test (Expose 10mg to air for 10 min) Start->HygroCheck Liquefies Liquefies/Gums HygroCheck->Liquefies High Risk Clumps Clumps/Sticks HygroCheck->Clumps Med Risk Stable No Change HygroCheck->Stable Low Risk Action1 Glovebox Storage Required (Inert Atm) Liquefies->Action1 Action2 Desiccator + Parafilm (Silica/Mol Sieves) Clumps->Action2 Action3 Standard Vial (Cool/Dark) Stable->Action3

Figure 1: Decision logic for determining storage stringency based on rapid hygroscopicity testing.

Module 2: Synthesis & Purification Protocols

Q: Which drying agents are compatible with 2-oxo-imidazoles?

A: The 2-oxo-imidazole ring (cyclic urea) is amphoteric but generally stable. However, strong Lewis acids can coordinate to the carbonyl oxygen or basic nitrogens.

Drying AgentCompatibilityNotes
MgSO₄ ✅ HighBest for organic extracts (EtOAc/DCM) containing the product. Neutral and fast.
Na₂SO₄ ✅ HighGood capacity, slower than MgSO₄. Ideal for overnight drying of extracts.
CaCl₂ ⚠️ CautionCan form complexes with amides/ureas. Avoid if your derivative has open H-bond acceptors.
P₂O₅ ⚠️ CautionExcellent for vacuum desiccators, but do not mix directly with the solid product if it is acid-sensitive. Use only in a separate tray.
Molecular Sieves (3Å/4Å) ✅ ExcellentBest for keeping solvents dry. Can be added to NMR tubes to scavenge water.
Protocol: The "Double-Vacuum" Drying Method

For stubbornly wet solids that trap water in the crystal lattice:

  • Dissolution: Dissolve the solid in a minimum amount of anhydrous Methanol or Ethanol.

  • Azeotropic Distillation: Add anhydrous Toluene (forms a positive azeotrope with water).

  • Rotary Evaporation: Evaporate to dryness. Repeat the Toluene addition/evaporation cycle 3 times.

  • High Vacuum: Place the resulting foam/solid on a high-vacuum manifold (<0.1 mbar) at 40-50°C for 12 hours. P₂O₅ should be present as the desiccant in the drying pistol.

Module 3: Analytical Characterization

Q: My NMR spectrum has a massive water peak at 3.33 ppm (DMSO). How do I quantify my compound?

A: Hygroscopic compounds rapidly absorb water from the air during NMR tube preparation.

  • Solution: Use the "In-Vial Solvent Addition" method.

    • Dry the NMR tube in an oven (120°C) for 1 hour.

    • Weigh the solid into a vial, not the tube.

    • Add the deuterated solvent (from a fresh ampoule) to the vial inside a glovebox or under a cone of N₂.

    • Transfer the solution to the NMR tube and cap immediately.

    • Tip: Add a single bead of activated 4Å molecular sieve directly into the NMR tube. It will scavenge water without interfering with the spectrum (usually).

Q: How do I measure water content accurately? LOD vs. Karl Fischer?

A: Loss on Drying (LOD) is unreliable for 2-oxo-imidazoles because they may decompose or sublime before releasing bound water. Karl Fischer (KF) Titration is the only validated method.

Coulometric KF Protocol for 2-Oxo-Imidazoles:

  • Solvent System: Use a Methanol/Formamide (2:1) mix if the compound has solubility issues in pure methanol.

  • Sample Introduction: Do not use a spatula. Dissolve a known mass of the solid in anhydrous DMSO (pre-titrated blank). Inject the solution through the septum.

  • Drift Correction: Ensure the background drift is <5 µ g/min before injection.

Module 4: Advanced Stability Strategies

Q: Can I change the salt form to reduce hygroscopicity?

A: Yes. The "oxo" tautomer (lactam) is less aromatic and more polar than the imidazole ring. Locking the structure into a specific ionic form can help.

  • Anionic Salts: If the N-H is acidic (pKa ~9-10), forming a sodium or potassium salt often increases hygroscopicity.

  • Cationic Salts: Protonating the basic nitrogen (if available) with large, lipophilic counter-ions can block water access.

    • Recommended Counter-ions: Tosylate (TsO⁻), Mesylate (MsO⁻), or Fumarate. These pack better in crystal lattices than Chlorides, which are often deliquescent.

Workflow: Handling & Characterization Pipeline

HandlingWorkflow Synthesis Synthesis (Anhydrous Conditions) Workup Workup (MgSO4 dry, Toluene Azeotrope) Synthesis->Workup Isolation Isolation (Precipitation under N2) Workup->Isolation Drying Drying Pistol (P2O5, 50°C, <0.1 mbar) Isolation->Drying Storage Storage (Glovebox/Desiccator) Drying->Storage QC QC: Karl Fischer (Coulometric) Drying->QC Sample QC->Drying Fail (>0.5% H2O)

Figure 2: End-to-end workflow for processing hygroscopic imidazole derivatives.

References

  • Tautomerism and Acidity : "Imidazole: Synthesis, Functionalization and Physicochemical Properties." Molecules, 2023.[1][2]

  • Antioxidant Capacity & 2-Oxo Derivatives : "2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity."[3][4][5] Antioxidants, 2021.

  • Drying Protocols : "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." Journal of Organic Chemistry, 2010.

  • Karl Fischer Methodology : "Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration." EPA SW-846.

  • Salt Selection Strategies : "Insight into the Structure and Properties of Novel Imidazole-Based Salts." Crystals, 2019.

Sources

Validation & Comparative

Distinctive IR Carbonyl Stretches of 5-Acetyl-2-hydroxyimidazole: A Comparative Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing highly functionalized heterocyclic active pharmaceutical ingredients (APIs), confirming the structural integrity of intermediates is a critical quality control step. 5-Acetyl-2-hydroxyimidazole presents a unique analytical challenge and opportunity due to its complex tautomeric behavior.

This guide objectively compares the infrared (IR) spectral performance of 5-acetyl-2-hydroxyimidazole against its structural alternatives, detailing the mechanistic causality behind its distinctive vibrational modes and providing a self-validating experimental protocol for accurate spectral acquisition.

Mechanistic Causality: The Origin of Dual Carbonyl Stretches

To understand the IR spectrum of 5-acetyl-2-hydroxyimidazole, one must first analyze the causality of its tautomeric equilibrium. While the molecule is drawn as an "enol" (containing a 2-hydroxy group), it rarely exists in this state in solid forms or polar solutions.

Instead, the molecule undergoes an intramolecular or solvent-assisted proton transfer to form the thermodynamically favored keto tautomer: 5-acetyl-1,3-dihydro-2H-imidazol-2-one [1]. This shift is driven by the resonance stabilization of the resulting cyclic urea-like (lactam) system[2].

Because of this tautomerization, the molecule exhibits two distinct carbonyl (C=O) environments , leading to a dual-stretch signature in the IR spectrum:

  • The Acetyl Carbonyl (~1665–1675 cm⁻¹): This exocyclic carbonyl is conjugated with the

    
    -system of the imidazole ring. Conjugation delocalizes electron density, slightly weakening the C=O double bond and lowering its stretching frequency compared to isolated ketones[3].
    
  • The Imidazol-2-one Ring Carbonyl (~1710–1725 cm⁻¹): The newly formed ring carbonyl is flanked by two nitrogen atoms. The strong electron-withdrawing inductive effect of these nitrogens competes with their resonance donation, increasing the double-bond character of the C=O and pushing its stretching frequency significantly higher than standard amides[4].

Tautomerism Enol 5-Acetyl-2-hydroxyimidazole (Enol Form) Minor in Solid/Solution Keto 5-Acetyl-1,3-dihydro-2H-imidazol-2-one (Keto/Lactam Form) Predominant Tautomer Enol->Keto Proton Transfer AcetylCO Acetyl C=O Stretch ~1660-1680 cm⁻¹ Keto->AcetylCO Vibrational Mode 1 RingCO Imidazol-2-one C=O Stretch ~1700-1730 cm⁻¹ Keto->RingCO Vibrational Mode 2

Diagram 1: Tautomeric equilibrium of 5-acetyl-2-hydroxyimidazole and resulting IR vibrational modes.

Comparative IR Spectral Data

To objectively evaluate the utility of these IR stretches for structural elucidation, we must compare 5-acetyl-2-hydroxyimidazole with alternative analogs that isolate each functional group.

As shown in the table below, the target molecule is easily distinguishable by its dual sharp bands in the 1650–1750 cm⁻¹ region, whereas its analogs present only single bands.

CompoundPrimary Tautomeric StateAcetyl C=O Stretch (cm⁻¹)Ring C=O Stretch (cm⁻¹)Distinctive IR Signature
5-Acetyl-2-hydroxyimidazole Keto (Imidazol-2-one)~1665–1675~1710–1725Dual sharp bands in the 1650–1750 cm⁻¹ region
5-Acetylimidazole Aromatic (Enamine-like)~1670–1685N/ASingle conjugated carbonyl band
2-Hydroxyimidazole Keto (Imidazol-2-one)N/A~1700–1720Single high-frequency lactam band

Data synthesis supported by structural analyses of complex 1,2-diketone condensations and imidazole derivatives[3][4].

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure high trustworthiness and reproducibility when measuring these closely spaced carbonyl peaks, researchers must employ a self-validating Attenuated Total Reflectance (ATR) FTIR protocol. The causality behind these specific steps is to eliminate environmental artifacts (like water vapor, which absorbs heavily around 1640 cm⁻¹) that could mask the acetyl stretch.

Step 1: System Validation (Calibration)

  • Action: Run a standard polystyrene calibration film before sample analysis.

  • Validation Check: Ensure the characteristic polystyrene peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are detected within ±1 cm⁻¹ of their known values. If they deviate, the interferometer requires realignment.

Step 2: Background Subtraction

  • Action: Clean the diamond or ZnSe ATR crystal with volatile spectroscopy-grade solvent (e.g., isopropanol) and allow it to dry completely.

  • Action: Acquire a background spectrum of the ambient air (64 scans, 4 cm⁻¹ resolution).

  • Causality: This step mathematically subtracts atmospheric CO₂ and ambient humidity, preventing the ~1640 cm⁻¹ H₂O bending mode from interfering with the ~1665 cm⁻¹ acetyl C=O band.

Step 3: Sample Preparation and Acquisition

  • Action: Deposit 1–2 mg of solid 5-acetyl-2-hydroxyimidazole directly onto the center of the ATR crystal.

  • Action: Lower the pressure anvil until the software indicates optimal optical contact (typically ~50-70% of maximum pressure). Avoid over-pressurizing, which can induce polymorphic shifts.

  • Action: Acquire the sample spectrum using the exact parameters as the background (64 scans, 4 cm⁻¹ resolution).

Step 4: Data Processing & Peak Deconvolution

  • Action: Apply an automatic baseline correction.

  • Action: Because solid-state intermolecular hydrogen bonding can broaden the two carbonyl peaks, causing them to overlap into a single broad envelope, apply Fourier Self-Deconvolution (FSD) or Second-Derivative spectroscopy to mathematically resolve the ~1670 cm⁻¹ and ~1720 cm⁻¹ maxima.

Workflow Prep Sample Prep (ATR Crystal Cleaning) Bkg Background Scan (Air/Solvent) Prep->Bkg Scan Sample Scan (64 Scans, 4 cm⁻¹ Res) Bkg->Scan Process Data Processing (Baseline Correction) Scan->Process Assign Peak Assignment (Deconvolution of C=O) Process->Assign

Diagram 2: Self-validating ATR-FTIR experimental workflow for carbonyl peak resolution.

Conclusion for Drug Development

For process chemists, the dual IR carbonyl stretches of 5-acetyl-2-hydroxyimidazole serve as a rapid, non-destructive diagnostic tool. During synthetic modifications, the disappearance of the ~1720 cm⁻¹ band indicates successful O-alkylation or disruption of the imidazol-2-one tautomer, while the persistence of the ~1670 cm⁻¹ band confirms that the acetyl group remains intact. By utilizing the self-validating ATR-FTIR protocol provided above, laboratories can ensure precise structural tracking throughout the API lifecycle.

References
  • Theoretical Studies on the Hydrolysis Mechanism of N-(2-oxo-1,2-dihydro-pyrimidinyl) Formamide | The Journal of Physical Chemistry B - ACS Publications.
  • Green synthesis, molecular docking and pharmacological evaluation of new triazolo‐thiadiazepinylcoumarine derivatives | ResearchGate.
  • Multidimensional Screening and Methodology Development for Condensations Involving Complex 1,2-Diketones | NIH.
  • Ab initio Calculation and Monte Carlo Simulation on Tautomerism and Proton Transfer of 2-hydroxyimidazole | Acta Chimica Sinica.

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Acetyl-Imidazolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetyl-imidazolinone derivatives, specifically N-acetyl-2-imidazolidinone (and its substituted analogs), represent a critical scaffold in medicinal chemistry, serving as intermediates for antihypertensive drugs (e.g., moxonidine) and various beta-lactam antibiotics. Accurate structural characterization of these derivatives is essential for monitoring metabolic stability, impurity profiling, and synthetic validation.

This guide provides an in-depth technical comparison of the mass spectrometric (MS) behavior of acetyl-imidazolinone derivatives against their non-acetylated counterparts and related heterocycles. It focuses on the mechanistic causality of fragmentation, distinguishing between Electrospray Ionization (ESI) and Electron Impact (EI) pathways.

Key Technical Insights
  • Diagnostic Neutral Loss: The expulsion of ketene (

    
    , 42 Da) is the defining signature of the N-acetyl group in ESI-MS/MS.
    
  • Ring Stability: Unlike linear ureas, the cyclic imidazolidinone core exhibits high stability, often requiring higher collision energies (CE) to trigger Retro-Diels-Alder (RDA) type ring cleavages.

  • Differentiation: The presence of the acetyl group significantly alters the ionization efficiency and fragmentation hierarchy compared to the highly polar parent imidazolidinone.

Mechanistic Fragmentation Analysis

The fragmentation of acetyl-imidazolinone derivatives is governed by the stability of the amide bond (N-C=O) and the cyclic urea core. The pathways differ fundamentally between "soft" (ESI) and "hard" (EI) ionization techniques.

Primary Pathway: The "Ketene Stripping" Mechanism (ESI-MS/MS)

In positive mode ESI (


), the proton localizes on the carbonyl oxygen of the acetyl group or the urea oxygen. The most energetically favorable pathway involves a four-centered transition state leading to the loss of a neutral ketene molecule.
  • Precursor:

    
     (e.g., m/z 129 for 1-acetyl-2-imidazolidinone).
    
  • Transition: Proton transfer facilitates the cleavage of the N-C bond.

  • Product: Protonated 2-imidazolidinone (

    
    ) and neutral ketene (
    
    
    
    ).

This transition is highly diagnostic . If a derivative suspected to be an N-acetyl impurity does not show a loss of 42 Da at low-to-moderate collision energy (10–20 eV), the assignment is likely incorrect.

Secondary Pathway: Ring Cleavage (High Energy)

Once the acetyl group is removed, the remaining imidazolidinone core requires higher energy to fragment.

  • Loss of CO (28 Da): Contraction of the ring to form a diamine-like species.

  • Loss of Isocyanic Acid (HNCO, 43 Da): Characteristic of cyclic ureas/amides.

  • Loss of Ammonia (

    
    , 17 Da):  Observed in unsubstituted derivatives.
    
Visualization of Fragmentation Logic

The following diagram illustrates the stepwise fragmentation mechanism for a generic N-acetyl-imidazolinone.

FragmentationPathway Precursor Precursor Ion [M+H]+ (N-Acetyl-Imidazolinone) Transition 4-Center Transition State (Proton Transfer) Precursor->Transition Low CE (10-20 eV) CoreIon Core Product [M+H-42]+ (Imidazolinone Ring) Transition->CoreIon Loss of Ketene (-42 Da) RingFrag1 Fragment [Core-CO]+ (Ring Contraction) CoreIon->RingFrag1 High CE (>30 eV) Loss of CO (-28) RingFrag2 Fragment [Core-HNCO]+ CoreIon->RingFrag2 Loss of HNCO (-43)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for N-acetyl-imidazolinone derivatives, highlighting the diagnostic ketene loss followed by ring disintegration.

Comparative Performance: Acetyl-Derivative vs. Alternatives[1][2]

When developing analytical methods, researchers must choose between analyzing the native compound or a derivative. The table below compares the MS performance of the Acetyl-derivative against the Native (underivatized) form and the TMS (Trimethylsilyl) derivative.

Table 1: Comparative MS Characteristics
FeatureN-Acetyl DerivativeNative ImidazolinoneTMS Derivative
Precursor Ion Stability High. Acetyl group stabilizes the N-lone pair.Moderate. High polarity can suppress ionization in complex matrices.Low. TMS groups are labile and prone to hydrolysis.
Diagnostic Neutral Loss Ketene (-42 Da). Highly specific even-electron loss.Ammonia (-17 Da) or CO (-28 Da). Common, less specific.Trimethylsilanol (-90 Da). Very common, non-specific.
Chromatographic Retention Improved. Acetylation reduces polarity, improving Reverse Phase (RP) retention.Poor. Elutes in void volume on C18 columns; requires HILIC.N/A. Usually for GC-MS; unstable in LC-MS mobile phases.
EI-MS (GC-MS) Base Peak m/z 43 (

)
or Molecular Ion.
m/z 30 (

)
or Ring fragments.
m/z 73 (

)
. Dominates spectrum, obscuring structural info.
Sensitivity High. Better ionization efficiency in ESI+.Moderate. High (GC-MS only).
Why Choose the Acetyl Derivative?
  • Retention Time Modulation: Native imidazolinones are extremely polar. Acetylation increases lipophilicity (

    
     increases), allowing for separation from matrix salts and polar interferences on standard C18 columns.
    
  • Spectral Simplification: The

    
     transition is "cleaner" than the non-specific losses seen in the native parent, making it ideal for Multiple Reaction Monitoring (MRM)  in pharmacokinetic studies.
    

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended. These are self-validating systems: if the diagnostic ions are not observed, the system suitability has failed.

Sample Preparation (Direct Infusion/LC-MS)
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid. Reason: Acidic pH ensures full protonation of the urea oxygen/nitrogen.

  • Concentration: 1 µg/mL (1 ppm). Avoid higher concentrations to prevent dimer formation

    
    .
    
Mass Spectrometry Settings (ESI-MS/MS)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Source Temperature: 300°C (Ensure complete desolvation).

  • Collision Energy (CE) Ramp:

    • Step 1 (Screening): Ramp CE from 5 to 50 eV.

    • Step 2 (Validation): Observe the breakdown curve.[1][2][3] The precursor should deplete as the

      
       ion rises.
      
    • Target: Optimal CE for ketene loss is typically 15-20 eV .

Structural Elucidation Workflow

Use this decision tree to confirm the presence of the N-acetyl-imidazolinone scaffold in an unknown sample.

DecisionTree Start Unknown Peak Detected (Candidate Imidazolinone) CheckMass Calculate Mass Difference vs Parent Scaffold Start->CheckMass IsPlus42 Is Mass = Parent + 42 Da? CheckMass->IsPlus42 RunMS2 Run MS/MS (CE 20 eV) IsPlus42->RunMS2 Yes Reject REJECT Check for O-Acetyl or Different Homolog IsPlus42->Reject No CheckLoss Observe Neutral Loss? RunMS2->CheckLoss Confirm CONFIRMED N-Acetyl Derivative CheckLoss->Confirm -42 Da (Ketene) CheckLoss->Reject -18 Da (H2O) -17 Da (NH3)

Figure 2: Decision tree for the identification of N-acetyl-imidazolinone derivatives based on MS/MS fragmentation logic.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 2-Imidazolidinone. National Institute of Standards and Technology. Retrieved from [Link]

  • Mohamed, M. S., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79350, N-Acetylimidazolidinone. Retrieved from [Link]

  • Holcapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry. MDPI Molecules. (General reference on ESI fragmentation mechanisms of amides/ureas). Retrieved from [Link]

Sources

HPLC Retention Time Comparison: 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone vs. Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-(2-Hydroxy-1H-imidazol-5-yl)ethanone (also referred to as 2-hydroxy-4(5)-acetylimidazole) is a polar, nitrogen-rich heterocyclic compound.[1][2][3] It frequently appears as a degradation product in the synthesis of imidazole-based active pharmaceutical ingredients (APIs) or as a neo-formed contaminant in carbohydrate-ammonia thermal processing (analogous to 2-acetyl-4-tetrahydroxybutylimidazole, THI).[1][2]

Due to the tautomeric equilibrium between the 2-hydroxyimidazole and 2-imidazolinone forms, and the high polarity of the imidazole ring, this compound presents significant chromatographic challenges.[1][2] Standard C18 methods often result in void volume elution or severe peak tailing .[2][3]

This guide outlines a Polar-Embedded Reverse Phase (RP-HPLC) strategy designed to retain and resolve this compound from its critical synthetic precursors and degradation impurities.

Chemical Profile[3][4][5][6][7][8][9][10][11]
  • Target Analyte: this compound[1][3]

  • Molecular Formula: C₅H₆N₂O₂[2][3]

  • Key Physicochemical Property: Amphoteric nature with pKa values typically around 6.5 (imidazole N) and 10.5 (OH/NH deprotonation).[2]

  • Critical Separation Challenge: Resolving the target from its regioisomer (4-acetyl vs. 5-acetyl) and highly polar amidine precursors.

Impurity Profiling & Origin[2][3]

To validate a retention time method, one must first map the "Impurity Fate."[2][3] The following diagram illustrates the synthesis and degradation pathways that generate the critical impurities analyzed in this guide.

ImpurityPathways Start Precursor: Hydroxyacetamidine Target Target Analyte: This compound Start->Target Cyclization ImpurityB Impurity B: 1-(2-Hydroxy-1H-imidazol-4-yl)ethanone (Regioisomer) Start->ImpurityB Regio-scrambling Reagent Reagent: 3-bromo-4-ethoxy-3-buten-2-one Reagent->Target ImpurityA Impurity A: 2-Hydroxyimidazole (De-acetylated Degradant) Target->ImpurityA Hydrolysis/Oxidation ImpurityC Impurity C: 4-Acetylimidazole (Des-hydroxy Side Product) Target->ImpurityC Reduction/Side Rxn

Figure 1: Synthesis and degradation pathway identifying critical impurities for HPLC separation.

Experimental Methodology

Standard C18 columns fail to retain this analyte due to its logP < 0.[2][3] The protocol below utilizes a Polar-Embedded C18 phase (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar C18), which prevents pore dewetting in highly aqueous mobile phases and engages in secondary H-bonding interactions to improve retention.

Protocol: Polar-Embedded RP-HPLC[1][3]
  • Column: Waters Atlantis T3 C18 (150 mm x 4.6 mm, 3 µm) or equivalent high-aqueous stable phase.[2][3]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).

    • Why pH 3.5? This keeps the imidazole ring protonated (increasing solubility) but suppresses the ionization of silanols on the column, reducing tailing.[2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Column Temperature: 30°C.

  • Detection: UV @ 215 nm (primary) and 254 nm (secondary).[2]

  • Injection Volume: 5-10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Phase Description
0.0 100 0 Initial Loading (100% Aqueous required for retention)
2.0 100 0 Isocratic Hold
12.0 80 20 Linear Gradient
15.0 50 50 Wash
15.1 100 0 Re-equilibration

| 20.0 | 100 | 0 | End |

Retention Time Comparison & Data Analysis

The following table summarizes the Relative Retention Times (RRT) of the target analyte versus its impurities. The Target Analyte is assigned an RRT of 1.00.[2][3]

Compound IDChemical NameRRT (Approx)Separation Logic (Mechanistic)
Impurity A Hydroxyacetamidine0.25 (Void)Highly Polar: Lacks the hydrophobic imidazole ring; elutes near the void volume.[2]
Impurity B 2-Hydroxyimidazole0.65Polar Degradant: Lacks the acetyl group (hydrophobic anchor), eluting significantly earlier than the target.[2]
Target This compound 1.00 Baseline: Balanced retention due to interaction of the acetyl group with C18 and the hydroxy-imidazole with the polar-embedded group.[1][2]
Impurity C 1-(2-Hydroxy-1H-imidazol-4-yl)ethanone1.08 - 1.12Regioisomer: Extremely difficult separation.[1][3] The 4-acetyl isomer often forms a stronger intramolecular H-bond, slightly increasing hydrophobicity/retention.[1][2][3]
Impurity D 4-Acetylimidazole1.45Less Polar: Lacks the 2-hydroxy group.[1][3] The removal of this polar moiety significantly increases retention on C18.[2]
Critical Resolution Pair

The separation of the Target (5-yl) and Impurity C (4-yl) is the system suitability test (SST).[2]

  • Requirement: Resolution (

    
    ) > 1.5.
    
  • Troubleshooting: If

    
    , lower the column temperature to 25°C or reduce the gradient slope to 1% B/min.
    

Method Validation Workflow

To ensure this method is robust, follow this self-validating decision tree. This workflow confirms that the retention times observed are true chemical separations and not artifacts of matrix effects.[2]

MethodValidation Start Start Validation: Inject System Suitability Mix CheckVoid Is Impurity A retained (k' > 1.0)? Start->CheckVoid CheckRes Is Resolution (Target vs Imp C) > 1.5? CheckVoid->CheckRes Yes FailVoid Fail: Analyte Elutes in Void CheckVoid->FailVoid No Pass Method Validated: Proceed to Sample Analysis CheckRes->Pass Yes FailRes Fail: Critical Pair Co-elution CheckRes->FailRes No ActionVoid Action: Switch to HILIC Mode (BEH Amide Column) FailVoid->ActionVoid ActionRes Action: Decrease Temp to 25°C OR Change pH to 3.0 FailRes->ActionRes ActionRes->CheckRes Retest

Figure 2: Decision tree for validating the separation of 2-hydroxy-acetylimidazole derivatives.

References

  • Imidazoles in Food Analysis (THI & 4-MI)

    • Source: Wang, J., et al. (2012).[2][3][6][7] "Simultaneous Quantitation of 2-Acetyl-4-tetrahydroxybutylimidazole... in Beverages by UHPLC-MS/MS." Journal of Agricultural and Food Chemistry.

    • Relevance: Establishes the baseline for separating acetyl-imidazole deriv
  • Synthesis of Hydroxy-Imidazoles

    • Source: PrepChem.[2][3] "Synthesis of 2-hydroxymethyl-4-acetylimidazole."

    • Relevance: Provides the synthetic route (Amidine + Dicarbonyl) used to predict the impurity profile (Impurity A & B).
  • HILIC Separation of Polar Imidazoles

    • Source: Waters Corporation.[2][3] "Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection."

    • Relevance: Validates the use of HILIC/CORTECS columns for small polar imidazoles if RP-HPLC fails.
  • Impurity Profiling of Imidazole Drugs

    • Source: Ghosh, A., et al. (2014).[2][3] "Impurity Profile of Some Imidazole Based Drugs." International Journal of Pharmaceutical Sciences and Research.

    • Relevance: General classification of imidazole degradation pathways.[2][3]

Sources

Technical Guide: Distinguishing 4-Acetyl vs. 5-Acetyl Isomers of 2-Hydroxyimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The distinction between 4-acetyl and 5-acetyl isomers of 2-hydroxyimidazole (predominantly existing as 2-imidazolinone ) is a critical structural elucidation challenge in drug development. While the parent N-unsubstituted compounds exist in rapid tautomeric equilibrium—rendering the 4- and 5-positions equivalent on the NMR timescale—N-substituted derivatives (e.g., 1-alkyl-2-imidazolinones) lock this tautomerism, creating distinct, stable regioisomers with vastly different biological activities.

This guide provides a definitive, self-validating workflow to distinguish these isomers using NMR spectroscopy (NOE/HMBC) and X-ray crystallography, supported by mechanistic insights into their synthesis.

Part 1: The Tautomeric Conundrum & Structural Reality

Before attempting differentiation, one must define the species in hand.[1] "2-hydroxyimidazole" is a misnomer in practical solution chemistry; the equilibrium heavily favors the 2-imidazolinone (keto) form.

The Equivalence Principle (Parent vs. Substituted)
  • Scenario A: Unsubstituted (N1-H, N3-H): The proton at N1 rapidly migrates to N3. The 4-acetyl and 5-acetyl forms are tautomers , not separable isomers. In solution, you observe an averaged signal.[1]

  • Scenario B: N-Substituted (N1-R, N3-H): Substitution at N1 breaks the symmetry. The 4-acetyl and 5-acetyl forms become distinct regioisomers . This is the scenario requiring analytical differentiation.

Visualization: Tautomerism vs. Regioisomerism

Tautomerism cluster_isomers N-Substituted Scenario (Locked Isomers) Hydroxy 2-Hydroxyimidazole (Enol - Unstable) Keto 2-Imidazolinone (Keto - Stable Major Form) Hydroxy->Keto Tautomerization (Rapid) Iso4 4-Acetyl Isomer (R at N1, Ac at C4) Keto->Iso4 N-Alkylation (Path A) Iso5 5-Acetyl Isomer (R at N1, Ac at C5) Keto->Iso5 N-Alkylation (Path B)

Figure 1: The transition from the unstable hydroxy-tautomer to the stable keto-form, and the subsequent divergence into distinct regioisomers upon N-substitution.[1]

Part 2: Analytical Methods (The "How")

The following protocols are designed to be self-validating . You do not need a reference standard if you follow the internal logic of the Nuclear Overhauser Effect (NOE).

Method 1: 1D Differential NOE (The Gold Standard)

This is the most reliable method for solution-state differentiation of N-substituted derivatives (e.g., 1-methyl-acetyl-2-imidazolinone).

The Logic:

  • 4-Acetyl Isomer: The acetyl group is at C4. The remaining ring proton is at C5 . The C5 proton is spatially adjacent to the N1-substituent (e.g., N-Methyl).

    • Result:Strong NOE enhancement between N-Methyl and Ring Proton.

  • 5-Acetyl Isomer: The acetyl group is at C5. The remaining ring proton is at C4 . The C4 proton is spatially distant from the N1-substituent.

    • Result:No (or negligible) NOE enhancement between N-Methyl and Ring Proton.

Experimental Protocol: NOE Acquisition
  • Sample Prep: Dissolve 5-10 mg of compound in DMSO-d6 (600 µL). Note: DMSO is preferred over CDCl3 to prevent potential H-bonding aggregation and slow down any residual proton exchange.

  • Acquisition: Run a standard 1H NMR to identify the N-Methyl singlet (approx. 3.0-3.5 ppm) and the Ring Proton singlet (approx. 7.0-8.0 ppm).[2]

  • Irradiation: Set up a 1D Selective NOE experiment (e.g., selnogp on Bruker systems).

    • Target 1: Irradiate the N-Methyl peak.

    • Target 2: Irradiate the Ring Proton peak.

  • Mixing Time: Use a mixing time of 500-800 ms.

Decision Matrix:

Feature4-Acetyl Isomer (1-R-4-Ac)5-Acetyl Isomer (1-R-5-Ac)
Geometry H-5 is cis to N-RH-4 is trans (remote) to N-R
NOE Signal Strong Enhancement (>2%) Weak / None (<0.5%)
HMBC (C=O) Strong coupling to H-5Strong coupling to H-4 (Less diagnostic alone)
1H Shift H-5 typically more downfieldH-4 typically more upfield
Method 2: HMBC (Heteronuclear Multiple Bond Correlation)

If NOE is ambiguous (e.g., due to conformational flexibility of the N-substituent), HMBC provides electronic connectivity.[1]

  • Protocol: Optimize for long-range coupling (

    
    ).
    
  • Diagnostic: Look for the cross-peak between the Acetyl Carbonyl Carbon and the Ring Proton .

    • While both isomers show this correlation, the magnitude of the coupling constant often differs. However, HMBC is best used to confirm the acetyl group is attached to the ring, while NOE determines where it is relative to the nitrogen.[1]

Method 3: X-Ray Crystallography (Definitive)

For solid compounds, single-crystal X-ray diffraction (SC-XRD) is the absolute proof.[1]

  • Requirement: Slowly evaporate a concentrated solution (MeOH/EtOAc or Acetone/Hexane) to grow a single crystal >0.1 mm.

  • Outcome: Direct visualization of bond lengths. C4-C5 bond length in 2-imidazolinones is typically double-bond character (~1.34 Å), while N-C bonds are single-bond character.

Part 3: Synthesis & Causality[1]

Understanding how you made the compound often predicts which isomer you have.

Friedel-Crafts Acylation of 2-Imidazolinones

Direct acylation of 1-substituted-2-imidazolinones is electronically governed.

  • The N1-substituent (electron-donating alkyl) activates the adjacent C5 position slightly more than C4, but steric hindrance at N1 can push reaction to C4.

  • Common Outcome: Mixtures are common, but 4-acylation is often favored in high-temperature acid-catalyzed conditions due to thermodynamic stability.

Cyclization from Ureas (Regioselective)

Constructing the ring is superior to modifying it.

  • Reaction: Propargylic ureas cyclized with bases (e.g., TBD, BEMP).[1]

  • Regioselectivity: Can be controlled to yield exclusively 4-substituted or 5-substituted isomers based on the specific catalyst and substrate sterics (See Source 1.4 and Source 1.11).

Visualization: Analytical Decision Tree

DecisionTree Start Start: Purified Isomer (N-Substituted) Step1 1H NMR in DMSO-d6 Start->Step1 Check Locate N-Methyl/Alkyl and Ring Proton (H-X) Step1->Check NOE_Exp Run 1D Selective NOE (Irradiate N-Alkyl) Check->NOE_Exp Result_Yes NOE Observed at H-X NOE_Exp->Result_Yes Enhancement Result_No NOE NOT Observed at H-X NOE_Exp->Result_No No Enhancement Concl_4 Conclusion: 4-Acetyl Isomer (H is at pos 5, adj to N) Result_Yes->Concl_4 Concl_5 Conclusion: 5-Acetyl Isomer (H is at pos 4, distal) Result_No->Concl_5

Figure 2: Step-by-step NMR workflow for assigning regiochemistry.

References

  • Regioselective Synthesis of Imidazolin-2-ones: Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation. Source: ACS Publications (J. Org.[1] Chem.) Link:[Link][1]

  • Tautomerism & NMR Analysis: Title: An experimental dynamic NMR study of 2-(aryl)-4,5-diphenyl-1H-imidazoles in solution. Source: ResearchGate / Journal of Molecular Structure Link:[Link]

  • Regioselective Acylation/Alkylation: Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization. Source: PMC (National Institutes of Health) Link:[1][Link]

  • Structural Confirmation (X-Ray/NMR): Title: Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones. Source: MDPI (Molecules) Link:[Link][1]

Sources

Bioisosteric replacement: 2-hydroxyimidazole vs 2-hydroxypyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for medicinal chemists and drug development professionals, this guide evaluates the mechanistic, physicochemical, and pharmacological trade-offs between two privileged bioisosteric scaffolds: 2-hydroxypyridine and 2-hydroxyimidazole .

Executive Summary & Mechanistic Foundation

In small-molecule drug discovery, the presence of metabolically labile groups (such as amides) or overly polar moieties (such as carboxylic acids) often compromises a drug's pharmacokinetic (PK) profile. Bioisosteric replacement is a foundational strategy used to mitigate these liabilities while preserving or enhancing target binding affinity.

Both 2-hydroxypyridine (2-HP) and 2-hydroxyimidazole (2-HI) are highly versatile scaffolds. However, their utility is governed by a critical physicochemical phenomenon: prototropic tautomerism .

  • 2-Hydroxypyridine

    
     2-Pyridone:  In aqueous environments and within most protein binding pockets, the equilibrium heavily favors the lactam (2-pyridone) form. This tautomer provides a rigidified, cyclic equivalent to a cis-amide bond, offering one hydrogen bond donor (HBD) and one hydrogen bond acceptor (HBA)[1].
    
  • 2-Hydroxyimidazole

    
     Imidazol-2-one:  This 5-membered heterocycle also favors the lactam form in polar media. Crucially, the imidazol-2-one tautomer presents two HBDs (the adjacent NH groups) and one HBA (the carbonyl oxygen), making it an excellent mimic for ureas, purines, and specific carboxylic acid binding networks[2].
    

The Causality of Scaffold Selection: The choice between these two scaffolds is not merely structural; it is thermodynamic. When an acyclic amide is replaced by a 2-pyridone, the molecule pays the entropic penalty of rigidification before binding. If the resulting vector aligns with the target's hydrogen-bonding network (e.g., a kinase hinge region), the result is a significant boost in binding free energy (


) alongside total resistance to amidase-driven metabolism[3]. Conversely, 2-hydroxyimidazole is selected when the binding pocket is sterically constrained (requiring a 5-membered ring) or when a dual-donor network is required to displace tightly bound water molecules.

Pharmacophoric Logic & Selection Matrix

To rationally deploy these bioisosteres, medicinal chemists must map the scaffold's tautomeric state to the target's electronic demands. The following decision matrix illustrates the divergent applications of these two rings.

BioisostereSelection Start Identify Problematic Functional Group Amide Amide / Phenol / Phenyl (Metabolic Liability / High LogP) Start->Amide Acid Carboxylic Acid / Purine / Urea (Permeability Issue / Rapid Clearance) Start->Acid Pyridine 2-Hydroxypyridine Scaffold (Favors 2-Pyridone Tautomer) Amide->Pyridine Steric tolerance permits 6-membered ring Imidazole 2-Hydroxyimidazole Scaffold (Favors Imidazol-2-one Tautomer) Acid->Imidazole Requires 5-membered ring or dense H-bond network Adv1 Improves Amidase Resistance Maintains 1 HBD / 1 HBA Pyridine->Adv1 Adv2 Modulates pKa & Permeability Provides 2 HBDs / 1 HBA Imidazole->Adv2

Decision matrix for selecting 2-HP vs 2-HI scaffolds based on target pharmacophores.

Comparative Physicochemical Profiling

The tautomeric shift inherent to these scaffolds profoundly impacts their physicochemical properties, particularly lipophilicity. As observed in matched molecular pair (MMP) analyses, the formation of a pyridone or imidazolone tautomer generally reduces the overall lipophilicity (LogP) compared to locked oxygenated analogs or phenyl rings, enhancing aqueous solubility[4].

Table 1: Quantitative Comparison of Scaffold Properties

Parameter2-Hydroxypyridine (2-Pyridone)2-Hydroxyimidazole (Imidazol-2-one)
Primary Tautomer (Aqueous/Physiological) Lactam (2-Pyridone)Lactam (Imidazol-2-one)
Pharmacophore Profile 1 H-Bond Donor, 1 H-Bond Acceptor2 H-Bond Donors, 1 H-Bond Acceptor
Typical Bioisosteric Targets Amides, Phenols, Phenyls, PyrimidinesCarboxylic acids, Ureas, Purines
Impact on Lipophilicity (

LogP)
Decreases (vs. Phenyl/Phenol)Decreases (vs. Carboxylates/Tetrazoles)
Metabolic Stability High (Resistant to amidases/CYPs)Moderate to High
Ring Geometry 6-membered, Planar5-membered, Planar
Key Clinical Applications Kinase inhibitors, EZH2 inhibitors8-Oxoadenine analogs, Metalloenzymes

Self-Validating Experimental Workflow

To rigorously evaluate the success of a bioisosteric replacement, researchers must employ a self-validating protocol. It is a critical error to assume the drawn tautomer is the bioactive conformation. The following step-by-step methodology ensures that the structural hypothesis is empirically verified before advancing to in vivo models.

ProtocolWorkflow Syn 1. MMP Synthesis (Native vs Bioisostere) NMR 2. Tautomer Profiling (1H-15N HSQC NMR) Syn->NMR SPR 3. Binding Kinetics (SPR Analysis) NMR->SPR ADME 4. Stability Assay (HLM / MLM) SPR->ADME

Self-validating experimental workflow for bioisostere characterization.
Step 1: Matched Molecular Pair (MMP) Synthesis

Synthesize the native ligand (e.g., containing the target amide) and the bioisosteric counterpart (e.g., the 2-pyridone analog). This strict 1:1 comparison isolates the thermodynamic contribution of the scaffold.

Step 2: Solution-State Tautomer Profiling (1H-15N HSQC NMR)
  • Procedure: Dissolve the bioisostere in an aqueous buffer mimic (e.g., 10% D2O in PBS, pH 7.4). Acquire a

    
    H-
    
    
    
    N Heteronuclear Single Quantum Coherence (HSQC) NMR spectrum.
  • Causality: The chemical shift of the nitrogen atom will definitively prove whether the molecule exists as the hydroxyl-heterocycle (lactim) or the oxo-heterocycle (lactam). If the nitrogen is protonated (lactam form), a strong

    
    H-
    
    
    
    N cross-peak will be visible. This step ensures that the H-bond vectors you modeled computationally actually exist in the assay buffer.
Step 3: Kinetic Binding Validation (Surface Plasmon Resonance - SPR)
  • Procedure: Immobilize the target protein on a CM5 sensor chip. Flow both the native compound and the bioisostere over the chip at varying concentrations (e.g., 1 nM to 10

    
    M).
    
  • Causality: While IC

    
     values provide a snapshot of potency, SPR reveals the kinetics (
    
    
    
    and
    
    
    ). Replacing an acyclic amide with a rigid 2-pyridone often results in a faster
    
    
    (due to the pre-organized conformation lacking an entropic penalty upon binding) and a slower
    
    
    (due to optimal H-bond geometry).
Step 4: Metabolic Stability Profiling (HLM/MLM)
  • Procedure: Incubate both compounds with Human Liver Microsomes (HLM) in the presence of NADPH. Quantify the remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes to calculate intrinsic clearance (

    
    ).
    
  • Causality: Amides are highly susceptible to hydrolysis by amidases and oxidation by Cytochrome P450s. The 2-pyridone and imidazol-2-one rings are electronically deactivated compared to their acyclic counterparts, typically yielding a significantly lower

    
     and a longer predicted half-life.
    

Conclusion

Both 2-hydroxypyridine and 2-hydroxyimidazole are exceptional tools for the modern medicinal chemist. The 2-hydroxypyridine/2-pyridone system is the premier choice for rigidifying amides and replacing phenyl rings to lower lipophilicity and boost metabolic stability[1]. Conversely, the 2-hydroxyimidazole/imidazol-2-one system shines when a compact, dual hydrogen-bond donor is required to mimic purines or modulate the permeability of carboxylic acid pharmacophores[2]. Success with either scaffold relies entirely on understanding their tautomeric equilibria and validating their behavior in solution prior to biological testing.

References

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres Source: ChemRxiv URL:[Link]

  • ChemInform Abstract: Novel and Efficient Synthesis of 8-Oxoadenine Derivatives. Source: ResearchGate URL:[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions Source: RSC Advances URL:[Link]

  • Pyridones in drug discovery: Recent advances Source: ResearchGate URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone .

While specific toxicological data for this exact substituted imidazole may be limited in standard literature, its handling protocols must be rigorously extrapolated from the well-documented hazard profiles of its structural constituents. The basic imidazole ring, reactive acetyl group, and hydroxyl moiety dictate that this compound be treated as a severe skin and eye irritant, a potential reproductive toxin, and an inhalation hazard when handled as a dry powder[1][2].

Hazard Assessment & Causality

To handle this compound safely, personnel must understand the causality behind its hazards:

  • Severe Ocular and Dermal Irritation (H314, H318): The nitrogen atoms within the imidazole ring act as weak bases. Upon contact with the moisture in human mucosal membranes (eyes, respiratory tract) or sweat on the skin, they can form localized alkaline micro-environments that rapidly disrupt lipid bilayers, causing severe burns and irreversible eye damage[2][3].

  • Inhalation & Combustible Dust Risks: As a fine organic powder, the compound presents an acute respiratory sensitization risk. Furthermore, the dispersion of fine organic dust in the air can form explosive mixtures; therefore, static discharge must be mitigated during handling[3].

  • Solvent Permeation: This compound is typically dissolved in polar aprotic solvents (e.g., DMSO) or alcohols (e.g., Methanol) for biological assays. These solvents act as rapid transdermal carriers, meaning that if the solution contacts the skin, the solvent will carry the toxic imidazole derivative directly into the bloodstream[4].

Personal Protective Equipment (PPE) Matrix

Standard lab attire (long pants, closed-toe shoes with impervious tops) is the baseline[5]. The following specialized PPE is strictly required to mitigate the specific hazards of this compound.

PPE CategoryRequired EquipmentMechanistic Rationale
Eye/Face ANSI Z87.1 or EN 166 Chemical Splash GogglesStandard safety glasses lack orbital seals. Splash goggles prevent highly irritating alkaline dust or solvent droplets from bypassing the lenses[3][6].
Hands Double-Layer Nitrile Gloves (Powder-Free)Nitrile provides superior chemical resistance to organic solvents compared to latex, which degrades rapidly and offers no barrier to solvent-mediated transdermal absorption[7][8].
Body Flame-Retardant, Rear-Fastening Lab CoatProtects against combustible dust ignition and prevents the wicking of organic solvents onto personal clothing[5].
Respiratory N95 / EN 143 Particulate RespiratorMandated only if weighing/handling must occur outside of primary containment (e.g., during a spill response)[2][3].

Quantitative Safety & Regulatory Thresholds

Adhere to the following quantitative operational thresholds to ensure a self-validating safety system.

ParameterThreshold / ValueOperational Standard
Fume Hood Face Velocity ≥ 100 feet per minute (fpm)Minimum airflow required to capture aerosolized powders and volatile solvent fumes[3].
Aqueous Waste Cutoff > 1% Organic ContentAny aqueous mixture exceeding 1% organic solvent/compound must be reclassified and disposed of as organic waste[9].
Container Decontamination 3x (Triple Rinse)Regulatory requirement to render a chemical container "empty" prior to solid waste disposal[10].

Operational Workflow: Step-by-Step Methodology

Do not deviate from this sequence when preparing stock solutions of this compound.

  • Environmental Preparation: Verify the chemical fume hood face velocity is ≥ 100 fpm. Clear the workspace of incompatible materials, specifically strong oxidizers, acids, and acid anhydrides, which can trigger violent reactions with imidazoles[2][3].

  • PPE Donning: Apply double-nitrile gloves, splash goggles, and a lab coat[8].

  • Powder Handling: Work at least 6 inches inside the fume hood. Use anti-static spatulas to transfer the powder. Causality: Standard metal or plastic spatulas can hold static charges that repel fine powders, causing them to aerosolize into the worker's breathing zone or create a combustible dust hazard[3].

  • Solvent Dissolution: Transfer the weighed powder to a sealable reaction vessel. Slowly add the organic solvent (e.g., DMSO). Cap the vessel immediately after solvent addition to prevent vapor escape, and vortex until completely dissolved.

  • Decontamination: Wipe down the balance and spatulas with a solvent-dampened cloth, followed by a wet wipe with distilled water to capture any residual active pharmaceutical ingredient (API) dust[2].

Workflow Start 1. Risk Assessment & Protocol Review PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood 3. Fume Hood Setup (Face Velocity >100 fpm) PPE->Hood Weigh 4. Weigh Powder (Anti-Static Tools) Hood->Weigh Dissolve 5. Solvent Dissolution (e.g., DMSO/MeOH) Weigh->Dissolve Decision Spill Occurred? Dissolve->Decision SpillResp 6a. Spill Response (Wet Wipe / HEPA Vac) Decision->SpillResp Yes Waste 6b. Hazardous Waste Collection & Labeling Decision->Waste No SpillResp->Waste

Workflow for the safe handling, dissolution, and disposal of this compound.

Spill Response & Disposal Plan

Immediate Spill Response
  • Solid Powder Spills: Do NOT dry sweep. Dry sweeping will aerosolize the highly irritating powder. Instead, cover the spill with damp absorbent pads or use a HEPA-filtered vacuum dedicated to chemical cleanups. Mechanically collect the dampened material into a sealed hazardous waste container[2][11].

  • Liquid Spills (Dissolved Compound): Isolate the area. Apply an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible absorbents like sawdust. Scoop the saturated absorbent into a hazardous waste container using non-sparking tools[12].

Waste Segregation and Disposal

Disposal of hazardous materials into sinks, drains, or sanitary sewers is strictly prohibited[4].

  • Liquid Waste: Segregate the waste based on the solvent used for dissolution. If dissolved in DMSO or Ethanol, collect in a 5-gallon safety can explicitly labeled as "Non-Halogenated Organic Waste" [4]. If dissolved in Chloroform or DCM, it must be segregated into "Halogenated Organic Waste" to prevent adverse reactions and reduce disposal costs[4].

  • Solid Waste: Contaminated gloves, spill pads, and bench paper must be collected in a sealed, puncture-resistant container labeled as hazardous solid organic waste.

  • Empty Chemical Containers: The primary stock bottle must be triple-rinsed with a suitable solvent (e.g., methanol) to remove all residual API. The rinsate must be collected as hazardous liquid waste. Only after the container is completely air-dried and the hazard labels are defaced with a dark marker can it be disposed of in the regular laboratory trash or recycling[10][13].

References

  • Imidazole - SAFETY DATA SHEET. Fisher Scientific.
  • 7.2 Organic Solvents | Environment, Health and Safety. Cornell University.
  • Safety Data Sheet for 2M Imidazole (B1077). New England Biolabs.
  • Chemical and Hazardous Waste Guide. University of Oslo (UiO).
  • Personal Protective Equipment | Faculty of Engineering and Natural Sciences. Sabancı University.
  • Biohazardous and Toxin Sample Handling Protocols for Laboratory Safety. Lab Manager.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Safety Data Sheet: Imidazole. Chemos GmbH & Co. KG.
  • Personal Protective Equipment (PPE); Personal Attire and Hygiene. St. Olaf College.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine.
  • Hazardous Chemical Waste. California State University, San Bernardino (CSUSB).
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.